molecular formula C7H10O2 B1409481 1-Hydroxyhept-6-yn-3-one CAS No. 1450754-40-1

1-Hydroxyhept-6-yn-3-one

Cat. No.: B1409481
CAS No.: 1450754-40-1
M. Wt: 126.15 g/mol
InChI Key: ZQZAQQAINFKNQT-UHFFFAOYSA-N
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Description

1-Hydroxyhept-6-yn-3-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxyhept-6-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-7(9)5-6-8/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAQQAINFKNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313187
Record name 1-Hydroxy-6-heptyn-3-one
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450754-40-1
Record name 1-Hydroxy-6-heptyn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-6-heptyn-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-hydroxyhept-6-yn-3-one, a bifunctional organic molecule with significant potential as a versatile building block in synthetic chemistry and drug discovery. By detailing its chemical properties, structure, potential synthetic routes, and reactivity, this document serves as a crucial resource for researchers aiming to leverage this compound in the design and synthesis of novel molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a seven-carbon chain molecule characterized by the presence of three key functional groups: a primary alcohol at the C1 position, a ketone at the C3 position, and a terminal alkyne at the C6-C7 position.[1] This unique combination of functional groups imparts a specific reactivity profile, making it a valuable intermediate for a variety of chemical transformations.[1]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1450754-40-1Sigma-Aldrich[3], ChemicalBook, ChemScene[4]
Molecular Formula C₇H₁₀O₂PubChem[2], ChemScene[4]
Molecular Weight 126.15 g/mol PubChem[2], ChemScene[4]
Physical Form LiquidSigma-Aldrich[3]
SMILES C#CCCC(=O)CCOPubChem[2], ChemScene[4]
InChIKey ZQZAQQAINFKNQT-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[3]
Structural Elucidation

The structure of this compound features a flexible aliphatic chain with distinct regions of polarity and reactivity. The terminal alkyne provides a site for carbon-carbon bond formation and other addition reactions, while the hydroxyl and ketone groups offer handles for oxidation, reduction, and condensation reactions.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Methodology

A proposed retrosynthetic analysis is outlined below:

retrosynthesis target This compound step1 Ring opening of Epoxide target->step1 reagents Lithium acetylide ethylenediamine complex + (S)-(-)-Propylene oxide step1->reagents

Figure 2: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Epoxide Ring Opening

This protocol describes a theoretical, yet highly plausible, method for the synthesis of this compound. The causality behind this choice of reaction is the high regioselectivity and efficiency of the nucleophilic attack of acetylides on epoxides.

Step 1: Formation of the Lithium Acetylide

  • To a stirred solution of lithium acetylide ethylenediamine complex (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1-butene (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexyne.

Step 2: Ring Opening of Propylene Oxide

  • To a solution of the crude 1-hexyne from the previous step in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq., 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the lithium acetylide.

  • To this solution, add a solution of (S)-(-)-propylene oxide (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Oxidation to the Ketone

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

While the raw spectral data is not publicly available in the initial search results, chemical suppliers like ChemicalBook indicate its availability.[2] Based on the structure, the following characteristic peaks would be expected in the respective spectra.

Spectroscopic DataExpected Peaks and Interpretations
¹H NMR - A broad singlet around δ 3.5-4.5 ppm corresponding to the hydroxyl proton (-OH).- A triplet around δ 3.8 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH).- A triplet around δ 2.8 ppm for the methylene protons adjacent to the ketone (-COCH₂-).- A triplet around δ 2.5 ppm for the methylene protons adjacent to the alkyne (≡C-CH₂-).- A triplet around δ 2.2 ppm for the other methylene group.- A triplet around δ 1.9 ppm for the terminal alkyne proton (≡C-H).
¹³C NMR - A signal around δ 209 ppm for the ketone carbonyl carbon (C=O).- Signals around δ 83 ppm and δ 69 ppm for the alkyne carbons (≡C- and ≡C-H).- A signal around δ 58 ppm for the carbon bearing the hydroxyl group (-CH₂OH).- Signals in the range of δ 20-45 ppm for the other methylene carbons.
IR Spectroscopy (cm⁻¹) - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.- A sharp, strong absorption peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.- A sharp, strong absorption peak around 1715 cm⁻¹ due to the C=O stretching of the ketone.- A weak absorption around 2120 cm⁻¹ for the C≡C stretching of the alkyne.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z = 126.15.- Characteristic fragmentation patterns corresponding to the loss of water (M-18), the loss of the ethyl alcohol group (M-45), and cleavage at the carbonyl group.

Chemical Reactivity and Synthetic Potential

The trifunctional nature of this compound makes it a highly versatile synthon. The reactivity of each functional group can be selectively addressed, allowing for a wide range of subsequent transformations.

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or Jones reagent).

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.

  • Substitution: Conversion to a good leaving group (e.g., tosylate or mesylate) allows for nucleophilic substitution reactions.

Reactions at the Ketone Group
  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), leaving the alkyne and primary alcohol intact under appropriate conditions.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form new carbon-carbon bonds.

  • Reductive Amination: The ketone can undergo reductive amination to form secondary or tertiary amines.

Reactions at the Alkyne Group
  • Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of a methyl ketone or an aldehyde, respectively.

  • Reduction: The alkyne can be partially reduced to a cis- or trans-alkene using specific catalysts (e.g., Lindlar's catalyst for cis, or Na/NH₃ for trans) or fully reduced to an alkane.

Figure 3: Reactivity map of this compound.

Applications in Drug Discovery and Organic Synthesis

While no specific applications of this compound in marketed drugs were identified in the initial searches, its structural motifs are present in numerous biologically active compounds. Its utility lies in its role as a versatile intermediate.

  • Scaffold for Heterocycle Synthesis: The functional groups can be used to construct a variety of heterocyclic rings, which are prevalent in pharmaceuticals. For example, the γ-hydroxy ketone moiety can be a precursor to furans, pyrroles, and other five-membered heterocycles.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial hits against biological targets. The alkyne provides a convenient handle for fragment evolution.

  • Synthesis of Natural Product Analogues: The combination of alcohol, ketone, and alkyne functionalities is found in various natural products. This compound can serve as a key building block for the synthesis of these molecules and their analogues for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[3]

Conclusion

This compound is a valuable, albeit not extensively studied, chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and its potential reactivity and applications, offering a solid foundation for researchers to explore its utility in their synthetic endeavors.

References

An In-Depth Technical Guide to the Synthesis of 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of two robust synthetic protocols for the preparation of 1-Hydroxyhept-6-yn-3-one, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two distinct and viable synthetic strategies. Each protocol is presented with a self-validating system of experimental steps, supported by mechanistic insights and authoritative references. The causality behind experimental choices is elucidated to provide a deeper understanding of the chemical transformations. This document aims to be a practical resource, enabling the replication and adaptation of these synthetic routes for various research and development applications.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne, a ketone, and a primary alcohol. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, including natural products, pharmaceutical agents, and advanced materials. The terminal alkyne allows for facile modification via click chemistry or Sonogashira coupling, while the ketone and alcohol functionalities provide handles for a variety of subsequent transformations. This guide details two distinct retrosynthetic approaches to this target molecule, providing detailed, step-by-step protocols for each.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections for this compound are considered, forming the basis for the two synthetic routes detailed in this guide.

G cluster_0 Route 1: Diol Oxidation cluster_1 Route 2: Propargyl Grignard Addition target This compound diol Hept-6-yne-1,3-diol target->diol Selective Oxidation protected_alcohol 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol target->protected_alcohol Deprotection & Oxidation butynol But-3-yn-1-ol diol->butynol Alkynylation epoxide Ethylene Oxide butynol->epoxide Grignard/Lithiation propargyl_grignard Propargylmagnesium Bromide protected_alcohol->propargyl_grignard Grignard Addition protected_halopropanol 1-(tert-butyldimethylsilyloxy)-3-chloropropane protected_alcohol->protected_halopropanol

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via a Diol Intermediate and Selective Oxidation

This strategy involves the initial construction of the carbon skeleton to form hept-6-yne-1,3-diol, followed by a chemoselective oxidation of the secondary alcohol to the corresponding ketone.

Diagram of Workflow: Route 1

G start But-3-yn-1-ol step1 Deprotonation (n-BuLi) start->step1 intermediate1 Lithium but-3-yn-1-olate step1->intermediate1 step2 Reaction with Ethylene Oxide intermediate1->step2 diol Hept-6-yne-1,3-diol step2->diol step3 Selective Oxidation (TEMPO, NaOCl) diol->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via a diol intermediate.

Part 1: Synthesis of Hept-6-yne-1,3-diol

The synthesis of the diol intermediate is achieved through the nucleophilic attack of a lithiated alkyne on ethylene oxide. This method provides a straightforward and efficient route to the 1,3-diol precursor.

Experimental Protocol:

  • Preparation of the Lithium Alkynolate:

    • To a solution of but-3-yn-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (2.1 equivalents) in hexanes.

    • The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional hour. This in-situ deprotonation of both the terminal alkyne and the hydroxyl group forms the dianion.

  • Reaction with Ethylene Oxide:

    • A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is cooled to -78 °C and added cannula to the solution of the lithium alkynolate.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford hept-6-yne-1,3-diol.

Causality and Insights: The use of two equivalents of n-butyllithium is crucial to deprotonate both the acidic terminal alkyne proton and the hydroxyl proton, generating the dianion which is a potent nucleophile. The reaction with ethylene oxide is a classic method for introducing a two-carbon hydroxyethyl group.[1]

Part 2: Selective Oxidation of Hept-6-yne-1,3-diol

The key step in this route is the chemoselective oxidation of the secondary alcohol in the presence of the primary alcohol. A TEMPO-catalyzed oxidation is a mild and highly selective method for this transformation.[2][3][4][5]

Experimental Protocol:

  • Reaction Setup:

    • To a solution of hept-6-yne-1,3-diol (1 equivalent) in dichloromethane (DCM) are added (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equivalents) and sodium bicarbonate (2 equivalents) in water.

    • The biphasic mixture is cooled to 0 °C with vigorous stirring.

  • Oxidation:

    • A solution of sodium hypochlorite (NaOCl, bleach, 1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Causality and Insights: The TEMPO-catalyzed oxidation is highly selective for primary alcohols over secondary alcohols under specific conditions. However, in the presence of a diol, the selectivity can be tuned. The use of a biphasic system with a buffer helps to control the pH and minimize side reactions. The steric hindrance around the secondary alcohol in the diol allows for a degree of selective oxidation. More advanced organocatalytic systems can also be employed for enhanced selectivity.[1][6][7]

Quantitative Data Summary for Route 1:

StepStarting MaterialProductReagentsTypical Yield
Synthesis of DiolBut-3-yn-1-olHept-6-yne-1,3-dioln-BuLi, Ethylene Oxide70-85%
Selective OxidationHept-6-yne-1,3-diolThis compoundTEMPO, NaOCl, NaHCO₃60-75%

Route 2: Synthesis via Propargyl Grignard Addition and Subsequent Oxidation

This approach builds the carbon skeleton through the addition of a propargyl Grignard reagent to a protected 3-halopropanol derivative. The synthesis is completed by deprotection and oxidation of the resulting secondary alcohol.

Diagram of Workflow: Route 2

G start 3-Chloropropan-1-ol step1 Protection (TBDMSCl) start->step1 intermediate1 1-(tert-butyldimethylsilyloxy)-3-chloropropane step1->intermediate1 step2 Grignard Reaction with Propargylmagnesium Bromide intermediate1->step2 intermediate2 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol step2->intermediate2 step3 Deprotection (TBAF) intermediate2->step3 diol Hept-6-yne-1,3-diol step3->diol step4 Oxidation (PCC or DMP) diol->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via a Propargyl Grignard addition.

Part 1: Preparation of 1-(tert-butyldimethylsilyloxy)-3-chloropropane

The hydroxyl group of 3-chloropropan-1-ol must be protected to prevent it from reacting with the Grignard reagent. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its stability and ease of removal.[8]

Experimental Protocol:

  • Reaction Setup:

    • To a solution of 3-chloropropan-1-ol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) portion-wise.

    • The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • The reaction is quenched with water, and the layers are separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to give 1-(tert-butyldimethylsilyloxy)-3-chloropropane.

Part 2: Grignard Reaction with Propargylmagnesium Bromide

The protected chloropropane is then reacted with a propargyl Grignard reagent to form the carbon backbone of the target molecule.[9][10]

Experimental Protocol:

  • Grignard Reagent Formation:

    • Propargylmagnesium bromide is prepared by the reaction of propargyl bromide with magnesium turnings in anhydrous THF.

  • Coupling Reaction:

    • To the freshly prepared propargylmagnesium bromide solution at 0 °C is added a solution of 1-(tert-butyldimethylsilyloxy)-3-chloropropane (1 equivalent) in anhydrous THF dropwise.

    • The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product, 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol, is purified by column chromatography.

Part 3: Deprotection and Oxidation

The final steps involve the removal of the TBDMS protecting group followed by the oxidation of the secondary alcohol to the ketone.

Experimental Protocol:

  • Deprotection:

    • To a solution of 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol (1 equivalent) in THF is added tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M solution in THF).

    • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield hept-6-yne-1,3-diol.

  • Oxidation:

    • To a solution of hept-6-yne-1,3-diol (1 equivalent) in DCM is added pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents).

    • The reaction is stirred at room temperature until complete.

    • The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography to afford this compound.

Causality and Insights: The TBDMS protecting group is robust enough to withstand the Grignard reaction conditions but can be selectively removed under mild conditions using a fluoride source like TBAF.[6][11][12] The final oxidation of the secondary alcohol can be achieved with a variety of reagents; PCC and DMP are common choices for this transformation, known for their reliability and high yields.

Quantitative Data Summary for Route 2:

StepStarting MaterialProductReagentsTypical Yield
Protection3-Chloropropan-1-ol1-(tert-butyldimethylsilyloxy)-3-chloropropaneTBDMSCl, Imidazole>95%
Grignard Reaction1-(tert-butyldimethylsilyloxy)-3-chloropropane1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-olPropargylmagnesium Bromide65-80%
Deprotection1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-olHept-6-yne-1,3-diolTBAF>90%
OxidationHept-6-yne-1,3-diolThis compoundPCC or DMP80-90%

Conclusion

This guide has presented two distinct and effective synthetic routes for the preparation of this compound. Route 1, proceeding through a diol intermediate, offers a convergent approach, while Route 2, utilizing a propargyl Grignard addition, provides a more linear but equally viable pathway. The choice between these routes may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both protocols have been designed to be robust and reproducible, with clear explanations for the underlying chemical principles. The detailed experimental procedures, coupled with insights into the causality of each step, should empower researchers to successfully synthesize this valuable chemical building block.

References

Spectroscopic Characterization of 1-Hydroxyhept-6-yn-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Hydroxyhept-6-yn-3-one is a bifunctional organic molecule with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its structure incorporates a primary alcohol, a ketone, and a terminal alkyne, making it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for its application in research and development, particularly in the pharmaceutical and materials science sectors. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating and confirming its molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features and outlining standard protocols for data acquisition.

Molecular Structure and Functional Groups

The unique spectroscopic fingerprint of this compound is a direct consequence of its constituent functional groups. Understanding the arrangement of these groups is key to interpreting the spectral data.

  • Primary Alcohol (-CH₂OH): This group is characterized by a hydroxyl (-OH) proton and the adjacent methylene (-CH₂) group.

  • Ketone (C=O): The carbonyl group is a strong chromophore in IR spectroscopy and influences the chemical shifts of neighboring protons and carbons in NMR.

  • Terminal Alkyne (-C≡CH): This group possesses a unique acetylenic proton and carbon signals, along with a characteristic C-H bond stretch in the IR spectrum.

  • Methylene Chains (-CH₂-): The aliphatic methylene groups provide structural connectivity between the functional groups.

A comprehensive analysis of the spectra generated by these groups allows for the unambiguous identification and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is crucial for determining the molecular weight and gaining insights into its fragmentation patterns, which aids in structural confirmation.

Expected Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 126.15.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
126[M]⁺ (Molecular Ion)
109[M - OH]⁺
97[M - CH₂OH]⁺
83[M - C₂H₃O]⁺
69[M - C₃H₅O]⁺
55[C₄H₇]⁺
43[C₂H₃O]⁺
39[C₃H₃]⁺

Interpretation and Fragmentation Pathway:

The fragmentation of this compound in an EI-MS experiment is predictable based on the stability of the resulting carbocations. The primary fragmentation pathways likely involve the loss of the hydroxyl group, cleavage adjacent to the carbonyl group (alpha-cleavage), and other characteristic fragmentations.

G M [C₇H₁₀O₂]⁺˙ m/z = 126 F1 [C₇H₉O]⁺ m/z = 109 M->F1 - •OH F2 [C₆H₉O]⁺ m/z = 97 M->F2 - •CH₂OH F3 [C₅H₇O]⁺ m/z = 83 M->F3 - CH₂CO F4 [C₄H₅O]⁺ m/z = 69 M->F4 - C₃H₅O• F5 [C₃H₃]⁺ m/z = 39 F4->F5 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to electron ionization mode with a standard electron energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph for separation of any impurities.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected Data:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, and alkyne functionalities.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~3300 (sharp)≡C-HStretching
~2950-2850C-H (sp³)Stretching
~2120C≡CStretching
~1715C=OStretching
~1050C-OStretching

Interpretation of the Spectrum:

  • O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

  • ≡C-H Stretch: A sharp, and typically strong, peak at approximately 3300 cm⁻¹ is a clear indicator of the terminal alkyne's C-H bond.

  • C≡C Stretch: A weaker absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity can be variable.

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the ketone carbonyl group.

  • C-H (sp³) Stretches: Absorptions in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.

  • C-O Stretch: A moderate absorption around 1050 cm⁻¹ arises from the stretching of the C-O single bond of the primary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected Data:

The ¹H NMR spectrum will show distinct signals for the protons in the different chemical environments of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8Triplet2HH-1
~2.8Triplet2HH-2
~2.7Triplet2HH-4
~2.4Triplet2HH-5
~2.0Triplet1HH-7
VariableSinglet1H-OH

Interpretation of the Spectrum:

  • H-1 Protons (δ ~3.8 ppm): These protons are on the carbon adjacent to the hydroxyl group, causing them to be deshielded. They will appear as a triplet due to coupling with the H-2 protons.

  • H-2 Protons (δ ~2.8 ppm): These protons are adjacent to the carbonyl group, which deshields them. They will appear as a triplet due to coupling with the H-1 protons.

  • H-4 Protons (δ ~2.7 ppm): These protons are on the other side of the carbonyl group and will also be deshielded, appearing as a triplet due to coupling with the H-5 protons.

  • H-5 Protons (δ ~2.4 ppm): These methylene protons are adjacent to the alkyne and will appear as a triplet due to coupling with the H-4 protons.

  • H-7 Proton (δ ~2.0 ppm): The terminal alkyne proton is expected to appear as a triplet due to long-range coupling with the H-5 protons.

  • -OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Data:

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~209C-3 (C=O)
~83C-6 (≡C-)
~69C-7 (-C≡H)
~58C-1 (-CH₂OH)
~45C-2 (-CH₂CO)
~38C-4 (COCH₂-)
~18C-5 (-CH₂C≡)

Interpretation of the Spectrum:

  • C-3 (δ ~209 ppm): The carbonyl carbon is the most deshielded and appears significantly downfield.

  • C-6 and C-7 (δ ~83 and ~69 ppm): The sp-hybridized carbons of the alkyne appear in this characteristic region.

  • C-1 (δ ~58 ppm): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.

  • C-2, C-4, and C-5 (δ ~45, ~38, and ~18 ppm): These are the sp³-hybridized methylene carbons of the aliphatic chain. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl and alkyne groups.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. Assign the signals in the ¹³C NMR spectrum.

G cluster_0 Spectroscopic Data cluster_1 Molecular Structure MS Mass Spec. (Molecular Weight, Fragmentation) Structure This compound (C₇H₁₀O₂) MS->Structure Confirms IR IR Spec. (Functional Groups) IR->Structure Identifies NMR NMR Spec. (C-H Framework) NMR->Structure Elucidates

References

An In-Depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Synthesis, Commercial Availability, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxyhept-6-yn-3-one, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, commercial availability, and critically, its role as a precursor in the synthesis of heterocyclic scaffolds of pharmaceutical interest. This document serves as a practical resource for researchers aiming to leverage this molecule in their synthetic endeavors, particularly in the realm of drug discovery and development.

Introduction: The Strategic Value of this compound

This compound (CAS No. 1450754-40-1) is a unique organic molecule that incorporates two key functional groups: a terminal alkyne and a β-hydroxy ketone. This combination makes it a highly valuable synthon for the construction of complex molecular architectures. The terminal alkyne provides a handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings. The β-hydroxy ketone moiety is a well-established precursor for the synthesis of various heterocyclic systems, including pyrimidines, which are prevalent in a vast array of bioactive molecules and approved drugs.[1] The strategic placement of these functional groups allows for sequential or one-pot transformations, enabling the efficient generation of molecular diversity from a single, readily accessible starting material.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

PropertyValueSource
CAS Number 1450754-40-1[2][3][4][5][6][7]
Molecular Formula C₇H₁₀O₂[2][4][6]
Molecular Weight 126.15 g/mol [2][4][8]
Appearance Liquid[3]
Purity Typically ≥95%[2][3][4][6]
Storage Temperature Refrigerator (2-8 °C)[3]
SMILES C#CCCC(=O)CCO[2][4][6][8]
InChIKey ZQZAQQAINFKNQT-UHFFFAOYSA-N[3]
Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are often provided by the supplier upon purchase, representative data can be found in various chemical databases.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available from suppliers and chemical databases. [2][9][10] Researchers should always verify the identity and purity of the compound upon receipt using standard analytical techniques.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, making it a readily accessible building block for research and development purposes.

SupplierPurityAvailable Quantities
ChemScene ≥95%Inquire
Sigma-Aldrich 95%100 mg, 250 mg, 1 g
Advanced ChemBlocks 95%Inquire
Achmem InquireInquire
BLD Pharm InquireInquire

This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. A plausible and commonly employed synthetic strategy for β-hydroxy ketones involves the hydration of a corresponding ynone.

A general workflow for the synthesis of a β-hydroxy ketone from a ynone is depicted below. The specific conditions for the synthesis of this compound would involve the selection of an appropriate starting ynone and hydration catalyst.

G Ynone Hept-6-yn-3-one Hydration Hydration Reaction (e.g., acid-catalyzed) Ynone->Hydration H₂O Target This compound Hydration->Target

Caption: General synthetic workflow for the preparation of a β-hydroxy ketone via hydration of a ynone.

Applications in the Synthesis of Bioactive Heterocycles: A Focus on Pyrimidines

The true synthetic utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of complex and biologically relevant molecules. The alkynyl ketone moiety is a particularly powerful functional group for the construction of substituted pyrimidines.

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1] The ability to efficiently synthesize substituted pyrimidines is therefore of paramount importance in drug discovery.

Synthesis of Pyrimidines from Alkynyl Ketones

A well-established method for the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. Alkynyl ketones, such as this compound, can serve as effective precursors to the requisite 1,3-dicarbonyl functionality. The reaction of an alkynyl ketone with an amidine is a versatile route to pyrimidin-4-yl substituted compounds.[11]

The general reaction scheme involves the reaction of an alkynyl ketone with an amidine hydrochloride, often in the presence of a base or a copper catalyst.[12]

G cluster_reactants Reactants AlkynylKetone This compound Reaction Cyclocondensation Reaction AlkynylKetone->Reaction Amidine Amidine (e.g., Guanidine, Acetamidine) Amidine->Reaction Pyrimidine Substituted Pyrimidine Reaction->Pyrimidine Formation of Pyrimidine Ring

Caption: Synthesis of substituted pyrimidines from this compound and an amidine.

This reaction is highly modular, allowing for the introduction of a wide variety of substituents onto the pyrimidine ring by simply changing the starting amidine. The presence of the hydroxyl group and the terminal alkyne on the this compound backbone provides further opportunities for diversification, both before and after the formation of the pyrimidine ring.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Safety Precautions: this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to prevent degradation.[3]

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block for organic synthesis. Its unique combination of a terminal alkyne and a β-hydroxy ketone makes it an ideal starting material for the construction of complex molecular architectures, particularly for the synthesis of substituted pyrimidines. The modularity of the pyrimidine synthesis from this precursor allows for the rapid generation of compound libraries for screening in drug discovery programs. As the demand for novel and diverse heterocyclic scaffolds continues to grow in the pharmaceutical industry, the utility of strategic building blocks like this compound is expected to increase significantly.

References

solubility and stability of 1-Hydroxyhept-6-yn-3-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Hydroxyhept-6-yn-3-one for Pharmaceutical Development

Introduction

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This compound, a bifunctional molecule featuring a hydroxyl group, a ketone, and a terminal alkyne, presents a unique chemical architecture. This guide provides a deep dive into the critical aspects of its solubility and stability in organic solvents. For researchers, formulation scientists, and process chemists, this information is foundational for developing robust synthetic routes, stable formulations, and reliable analytical methods. The interplay of its functional groups dictates its behavior in various chemical environments, making a thorough characterization essential for its successful application.

Physicochemical Profile of this compound

A clear understanding of the molecule's basic properties is the starting point for any in-depth analysis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1450754-40-1[2]
Molecular Formula C₇H₁₀O₂[1][3]
Molecular Weight 126.15 g/mol [1][3]
Physical Form Liquid
SMILES C#CCCC(=O)CCO[1][3]
Predicted XLogP3 -0.3[1][4]
Topological Polar Surface Area 37.3 Ų[1][3]
Storage Recommendation Refrigerator (2-8°C)[5][6]

Part 1: Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, ease of formulation, and utility in synthetic processes. The unique structure of this compound, containing both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, ketone) sites, alongside a nonpolar hydrocarbon backbone, suggests a nuanced solubility profile.

Theoretical Considerations & Solvent Selection Rationale

The principle of "like dissolves like" provides a framework for predicting solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can both donate and accept hydrogen bonds, while the ketone can accept them.[7] This suggests strong intermolecular interactions with protic solvents, predicting high solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents cannot donate hydrogen bonds but can act as acceptors. The polarity of the ketone and hydroxyl groups will facilitate dipole-dipole interactions, suggesting moderate to good solubility. Acetone, being a ketone itself, is expected to be an excellent solvent.[8][9]

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The seven-carbon chain and the C-C triple bond introduce significant nonpolar character. While the polar functional groups will limit solubility in highly non-polar solvents like hexanes, solubility in a less polar solvent like toluene may be moderate due to London dispersion forces. Generally, aldehydes and ketones are fairly soluble in common organic solvents like benzene and ether.[7]

Based on these considerations, a diverse panel of solvents should be selected to establish a comprehensive solubility profile, covering a range of polarities and hydrogen bonding capabilities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantifying the solubility of this compound. The self-validating nature of this protocol lies in ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (purity ≥95%)[3]

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (e.g., ~20-50 mg). The exact amount is not critical as long as undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: A preliminary time-to-equilibrium study is recommended. This is done by taking samples at various time points (e.g., 4, 8, 16, 24, 48 h) until the measured concentration remains constant.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_analysis Step 3: Analysis A Add excess this compound to vial B Add precise volume of organic solvent A->B C Agitate at constant temp (e.g., 24-48h) B->C D Allow solids to settle C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute filtrate for analysis E->F G Quantify by validated HPLC-UV method F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility Data Summary

The results should be compiled into a clear, comparative table.

SolventPolarity IndexTypeSolubility at 25°C (mg/mL)
Hexane0.1Non-polar[Experimental Value]
Toluene2.4Non-polar[Experimental Value]
Dichloromethane3.1Polar Aprotic[Experimental Value]
Acetone5.1Polar Aprotic[Experimental Value]
Acetonitrile5.8Polar Aprotic[Experimental Value]
Ethanol4.3Polar Protic[Experimental Value]
Methanol5.1Polar Protic[Experimental Value]
Water10.2Polar Protic[Experimental Value]

Part 2: Stability Profile & Forced Degradation

Assessing the intrinsic stability of a molecule is a regulatory requirement and a critical step in drug development.[10] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12]

Theoretical Considerations: Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation routes:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis, but under harsh acidic or basic conditions, reactions like aldol condensation could be forced.

  • Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The terminal alkyne can also be oxidized. Common oxidizing agents like hydrogen peroxide are used to probe this pathway.[10]

  • Photolysis: The carbonyl group can absorb UV light, potentially leading to photochemical reactions (e.g., Norrish type reactions).

  • Thermolysis: High temperatures can provide the energy to overcome activation barriers for various decomposition reactions.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and develop a stability-indicating method.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the stock solution with the stressor in a clear glass vial.

  • Expose the solution to the stress condition for a defined period. The goal is to achieve 5-20% degradation of the parent compound.[13]

  • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method alongside an unstressed control sample.

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Analyze at 2, 6, 12, and 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Analyze at 1, 4, 8, and 12 hours. Causality Note: Basic conditions are often harsher for ketones and may require milder temperatures than acidic stress.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Analyze at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the stock solution (in a sealed vial to prevent evaporation) in an oven at 70°C. Analyze at 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A parallel sample wrapped in aluminum foil serves as a dark control.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust HPLC method is the cornerstone of a stability study. It must be able to separate the parent peak from all process impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate. Causality Note: A gradient is essential to elute both the polar parent compound and potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or wavelength of maximum absorbance for the ketone chromophore).

  • Validation: The method's stability-indicating nature is confirmed by demonstrating peak purity of the parent compound in all stressed samples using a photodiode array (PDA) detector.

Visualization: Hypothetical Degradation Pathway (Oxidation)

G A This compound (Parent Molecule) B 1-Oxohept-6-yn-3-one (Aldehyde Intermediate) A->B [O] Mild (Primary Alcohol Oxidation) C 3-Oxohept-6-ynoic acid (Carboxylic Acid Degradant) B->C [O] Strong

Caption: Potential oxidative degradation of this compound.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% DegradationNo. of DegradantsRemarks
0.1 M HCl24 h / 60°C[Value][Value][e.g., Major degradant at RRT 0.85]
0.1 M NaOH12 h / RT[Value][Value][e.g., Rapid degradation observed]
3% H₂O₂24 h / RT[Value][Value][e.g., Two major oxidative products]
Thermal7 days / 70°C[Value][Value][e.g., Molecule is relatively heat stable]
PhotolyticICH Q1B[Value][Value][e.g., No significant degradation]
Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The molecule's bifunctional nature predicts a versatile solubility profile, likely showing high solubility in polar organic solvents. Its stability is a more complex question, with the primary alcohol and terminal alkyne representing potential sites for oxidative degradation. The provided protocols for solubility determination and forced degradation studies offer a robust starting point for any researcher or drug development professional. A thorough execution of these studies will generate critical data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of any resulting product.

References

Part 1: Prospectus on a Novel γ-Hydroxyalkynyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and history of 1-Hydroxyhept-6-yn-3-one is not feasible as there is no information in the public domain or scientific literature detailing the discovery or history of this specific chemical compound. Searches for "this compound" and its potential synonyms or related structures in chemical databases and scholarly articles have yielded no results indicating it is a known or previously synthesized molecule.

Therefore, this guide will pivot to a scientifically grounded, hypothetical exploration of this molecule. It will serve as a technical whitepaper for researchers and drug development professionals on how one might approach the synthesis, characterization, and potential discovery of a novel compound like this compound, based on established principles of organic chemistry. This document will act as a roadmap for the prospective synthesis and analysis of this and similar γ-hydroxyalkynyl ketones.

Introduction and Rationale

The structural motif of a γ-hydroxyalkynyl ketone, as exemplified by the hypothetical molecule this compound, represents a valuable synthetic scaffold. The combination of a hydroxyl group, a ketone, and a terminal alkyne offers three distinct points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, including heterocycles and potential pharmacophores. The alkyne can participate in click chemistry, Sonogashira couplings, and other metal-catalyzed transformations. The ketone and hydroxyl groups provide handles for forming carbon-carbon and carbon-heteroatom bonds, respectively. While this compound itself is not a documented compound, this guide outlines a plausible pathway for its de novo synthesis and characterization.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic analysis to identify potential starting materials and key bond formations.

G target This compound disconnection1 C-C Bond Formation (Grignard Reaction) target->disconnection1 disconnection2 Oxidation target->disconnection2 precursors1 Propargyl Grignard Reagent + 3,4-Epoxybutan-1-ol disconnection1->precursors1 precursors2 Hept-6-yne-1,3-diol disconnection2->precursors2

Caption: Retrosynthetic analysis of this compound.

Two primary retrosynthetic disconnections are proposed:

  • C-C Bond Formation via Grignard Reaction: The bond between C4 and C5 could be formed by the nucleophilic attack of a propargyl Grignard reagent on a suitable four-carbon electrophile containing a hydroxyl or protected hydroxyl group and an epoxide, such as 3,4-epoxybutan-1-ol.

  • Oxidation: The target molecule can be envisioned as the product of a selective oxidation of the secondary alcohol in hept-6-yne-1,3-diol.

The oxidation route is often more straightforward and will be the focus of the proposed synthetic protocol.

Part 2: Proposed Synthetic Workflow and Methodologies

Synthesis of Hept-6-yne-1,3-diol

The precursor diol can be synthesized via a Grignard reaction between propargyl bromide and 4-hydroxybutanal. The aldehyde group of 4-hydroxybutanal would need to be protected to prevent unwanted side reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-hydroxybutanal 4-hydroxybutanal Protected Aldehyde Protected Aldehyde 4-hydroxybutanal->Protected Aldehyde Grignard Adduct Grignard Adduct Protected Aldehyde->Grignard Adduct 1. Propargylmagnesium bromide 2. H3O+ Hept-6-yne-1,3-diol Hept-6-yne-1,3-diol Grignard Adduct->Hept-6-yne-1,3-diol

Caption: Synthetic workflow for Hept-6-yne-1,3-diol.

Experimental Protocol: Synthesis of Hept-6-yne-1,3-diol (Hypothetical)

  • Protection of 4-hydroxybutanal:

    • To a solution of 4-hydroxybutanal (1.0 eq) in dichloromethane (DCM) at 0 °C, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

  • Grignard Reaction:

    • Prepare propargylmagnesium bromide by adding a solution of propargyl bromide (1.1 eq) in dry diethyl ether to a suspension of magnesium turnings (1.2 eq) in dry diethyl ether under an inert atmosphere.

    • Cool the Grignard reagent to 0 °C and add a solution of the protected aldehyde (1.0 eq) in dry diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slow addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection:

    • Dissolve the crude Grignard adduct in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid.

    • Stir the mixture at room temperature for 3 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield hept-6-yne-1,3-diol.

Selective Oxidation to this compound

The selective oxidation of the secondary alcohol in the presence of the primary alcohol is a key step. Reagents such as manganese dioxide (MnO₂) are known for the selective oxidation of allylic and benzylic alcohols, and can also be effective for propargylic alcohols.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • To a solution of hept-6-yne-1,3-diol (1.0 eq) in a suitable solvent such as DCM or chloroform, add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

Technique Expected Key Features
¹H NMR - A triplet corresponding to the terminal alkyne proton.- A multiplet for the methylene group adjacent to the ketone.- A multiplet for the methylene group adjacent to the primary alcohol.- A multiplet for the methine proton adjacent to the alkyne.- Signals for the hydroxyl protons.
¹³C NMR - Two signals for the alkyne carbons.- A signal for the ketone carbonyl carbon.- Signals for the carbons bearing the hydroxyl groups.- Signals for the other methylene carbons.
IR Spectroscopy - A sharp absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.- A weak absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.- A strong absorption band around 1710 cm⁻¹ for the ketone C=O stretch.- A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.
High-Resolution Mass Spectrometry (HRMS) - The calculated exact mass of the molecular ion [M]+ or a suitable adduct (e.g., [M+Na]+) should be observed.

Part 3: Concluding Remarks and Future Outlook

This guide has provided a hypothetical yet scientifically rigorous framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route leverages well-established and reliable organic transformations. The successful synthesis of this and other γ-hydroxyalkynyl ketones would provide valuable building blocks for the construction of more complex molecular architectures. Further research could explore the reactivity of this trifunctional molecule in various synthetic applications, including its use in diversity-oriented synthesis for the discovery of new bioactive compounds. The protocols and analytical methods described herein offer a solid foundation for any research group venturing into the synthesis of this or related novel chemical entities.

An In-Depth Technical Guide to the Safe Handling of 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Hydroxyhept-6-yn-3-one (CAS No. 1450754-40-1) is a bifunctional molecule incorporating a terminal alkyne, a ketone, and a primary alcohol.[1][2][3][4][5] Its unique structure makes it a valuable building block in organic synthesis and drug discovery. However, the very features that impart its synthetic utility also present specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally related compounds.

Hazard Analysis: A Mechanistic Perspective

The hazardous properties of this compound are a direct consequence of its molecular structure, which combines the reactivity of a terminal alkyne and an alpha-hydroxy ketone. A comprehensive understanding of these hazards is critical for safe handling.

Irritancy: Skin, Eye, and Respiratory Tracts

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] This irritancy is not arbitrary; it is rooted in the chemical reactivity of the molecule's functional groups.

  • Alpha-Hydroxy Ketone Moiety: Alpha-hydroxy ketones, also known as acyloins, are known to be reactive.[6] The presence of the hydroxyl group adjacent to the carbonyl can influence the electronic properties of the ketone, potentially making it more susceptible to reactions with biological nucleophiles found in skin and mucous membranes. While many alpha-hydroxy acids are used in cosmetics, their potential for irritation is well-documented and concentration-dependent.[7] The reactivity of the ketone can lead to the disruption of cellular membranes and proteins, triggering an inflammatory response that manifests as irritation.

  • General Reactivity of Aldehydes and Ketones: Aldehydes and ketones, in general, can be irritating to tissues.[8] Their electrophilic carbonyl carbon can react with nucleophilic residues on proteins and other biomolecules, leading to cellular damage.

Acute Oral Toxicity
Reactivity of the Terminal Alkyne

A significant, and potentially severe, hazard associated with this compound is the reactivity of its terminal alkyne. Terminal alkynes have a weakly acidic proton on the sp-hybridized carbon.[9][10]

  • Formation of Explosive Acetylides: The acetylide anion, formed upon deprotonation of the terminal alkyne, is a potent nucleophile.[9][10] A critical and often overlooked danger is the reaction of terminal alkynes with certain metals, particularly heavy metals like copper, silver, and mercury salts, to form highly unstable and explosive metal acetylides.[11] This reaction can be initiated by contact with incompatible materials or certain reaction conditions.

  • Incompatibility with Strong Bases: The acidity of the terminal alkyne proton means it will react with strong bases. While this is a synthetically useful reaction, uncontrolled mixing with strong bases can lead to exothermic reactions.

Incompatibilities

Beyond the specific reactivity of the terminal alkyne, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: The alcohol and alkyne functionalities can be oxidized, potentially leading to vigorous or explosive reactions.

  • Strong Acids and Acid Chlorides: These can catalyze polymerization or other uncontrolled reactions.

Quantitative Data Summary

PropertyValueSource
CAS Number 1450754-40-1[2][3][4][5]
Molecular Formula C₇H₁₀O₂[4][5]
Molecular Weight 126.15 g/mol [4]
Physical Form Liquid
Purity ≥95%[4]
Storage Temperature Refrigerator (2-8°C), Sealed in dry conditions[3]

Experimental Protocols for Safe Handling

Adherence to meticulous handling procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Flame-resistant recommended) gloves Nitrile Gloves (Check manufacturer's breakthrough times) goggles Chemical Splash Goggles face_shield Face Shield (When splash potential is high) researcher Researcher handling Handling This compound researcher->handling Wears

Caption: Required PPE for handling this compound.

Weighing and Transfer Protocol for Liquid Irritants

Given that this compound is a liquid, this protocol minimizes the risk of exposure during measurement and transfer.[12][13]

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the diagram above.

    • Prepare a decontaminated work surface within the fume hood, for example, by using a disposable bench protector.[13]

  • Weighing:

    • Do not weigh the compound directly on an open balance.[12]

    • Tare a sealed container (e.g., a vial with a screw cap) on the balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound into the tared container using a clean pipette.

    • Securely seal the container.

  • Transfer:

    • Transport the sealed container to your reaction vessel, which should also be within a fume hood.

    • Use a clean pipette to transfer the liquid from the container to the reaction vessel.

    • Immediately cap the original container and the reaction vessel.

  • Cleanup:

    • Dispose of the used pipette tips and any contaminated materials in a designated hazardous waste container.

    • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response Protocol

This protocol is for minor spills (less than 1 liter) of non-volatile organic liquids and should only be performed by trained personnel.[14][15][16][17][18]

Spill_Response_Flowchart start Spill Occurs alert Alert others and evacuate the immediate area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain the spill with inert absorbent material (vermiculite, sand) ppe->contain absorb Work from the outside in, cover and absorb the spill contain->absorb collect Collect absorbed material using spark-proof tools absorb->collect dispose Place in a labeled, sealed hazardous waste container collect->dispose decontaminate Decontaminate the area with soap and water dispose->decontaminate end Report the incident decontaminate->end

Caption: Step-by-step spill response for this compound.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol

This compound is a non-halogenated organic compound. Its waste should be handled as follows:

  • Waste Container:

    • Use a designated, leak-proof container with a screw-top cap, clearly labeled "Hazardous Waste: Non-Halogenated Organic Solvents".[20][21]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

  • Segregation:

    • Do not mix this waste with halogenated solvents, as this significantly increases disposal costs and complexity.[20][22]

    • Do not mix with aqueous waste, strong acids, bases, or oxidizers.[22][23]

    • Keep solids (like contaminated paper towels) separate from liquid waste.

  • Collection and Storage:

    • Keep the waste container closed when not in use.[21]

    • Store the container in a designated satellite accumulation area with secondary containment.[21]

    • Do not fill the container beyond 90% capacity to allow for expansion.[21]

  • Disposal:

    • Once the container is full, ensure the hazardous waste tag is completely filled out, listing all constituents.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Conclusion

This compound is a versatile chemical intermediate with a defined set of hazards. Its irritant properties and the reactivity of its terminal alkyne group demand respect and careful handling. By understanding the chemical basis of these hazards and rigorously adhering to the detailed protocols for personal protective equipment, handling, spill response, and waste disposal outlined in this guide, researchers can safely harness the synthetic potential of this molecule while minimizing risks to themselves and the laboratory environment.

References

Methodological & Application

synthesis of diazirine photo-crosslinkers from 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of a Bifunctional Diazirine Photo-Crosslinker from 1-Hydroxyhept-6-yn-3-one

Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.

Introduction: The Power of Precision in Mapping Molecular Interactions

In the intricate cellular landscape, transient interactions between proteins and other biomolecules govern nearly all biological processes. Capturing these fleeting events is a paramount challenge in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap these interactions, providing a "snapshot" for downstream analysis.[1][2][3] Among the arsenal of photo-activatable moieties, diazirines have gained significant attention due to their unique advantages.[4][5]

Upon irradiation with UV light (typically ~350-365 nm), diazirines efficiently release dinitrogen gas to generate highly reactive and indiscriminate carbenes.[6][7][8] These carbenes can insert into a wide range of C-H, N-H, and O-H bonds in their immediate vicinity, making them ideal for mapping binding sites without strong target residue bias.[2][6] A key advantage of diazirines is their small size, which minimizes steric perturbation of the native biomolecular interaction under study, a common issue with bulkier photophores like benzophenones.[4][5][9]

This guide details the synthesis of a versatile, bifunctional diazirine photo-crosslinker starting from this compound. This starting material is strategically chosen as it contains two crucial functionalities: a hydroxyl group and a terminal alkyne. These serve as convenient handles for subsequent conjugation to molecules of interest (e.g., drugs, peptides, or probes) and for the attachment of reporter tags (e.g., biotin or fluorophores) via "click chemistry," respectively.[10][11] We present a modern, efficient one-pot protocol that streamlines the conversion of the ketone to the final diazirine product, enhancing yield and operational simplicity over traditional multi-step methods.[2][4][5]

Overall Synthetic Scheme

The synthesis is a two-stage, one-pot process that first converts the ketone into a diaziridine intermediate, which is then oxidized in situ to the final diazirine product.

G cluster_0 One-Pot Reaction Vessel A This compound (Starting Material) B Diaziridine Intermediate (Not Isolated) A->B  1. NH3 (liq.), -78°C to RT  2. Hydroxylamine-O-sulfonic acid (HOSA) C 3-(2-Hydroxyethyl)-3-(but-3-yn-1-yl)-3H-diazirine (Final Product) B->C  3. I2, Et3N  (Oxidation)

Figure 1: Overall synthetic pathway from ketone to diazirine.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes / Supplier
This compoundC₇H₁₀O₂126.151450754-40-1Starting material.[12][13]
AmmoniaNH₃17.037664-41-7Gas, condensed to liquid. Use in a well-ventilated fume hood.
Hydroxylamine-O-sulfonic acid (HOSA)H₃NO₄S113.112950-43-8Aminating agent. Handle with care.
IodineI₂253.817553-56-2Oxidizing agent. Solid.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Base. Distill before use.
Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7Anhydrous, for extraction.
Sodium thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7For quenching iodine.
Sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, for drying.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).
Heavy-walled pressure tube---Must be rated for pressure at room temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established one-pot methodologies for aliphatic diazirine synthesis.[4][5][14]

Causality Behind the One-Pot Approach: Traditional methods involve separate steps for oximation, tosylation, ammonolysis, and oxidation, often with difficult isolation of intermediates.[6][10] This one-pot procedure circumvents these issues by forming the diaziridine in situ from the ketone using HOSA in liquid ammonia, followed by immediate oxidation. This avoids isolating the potentially unstable diaziridine, reduces handling losses, and significantly shortens the overall synthesis time.[15]

Part 1: In Situ Formation of the Diaziridine Intermediate
  • Setup: Place a magnetic stir bar into a heavy-walled pressure tube equipped with a screw cap and septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Ammonia Condensation: Cool the pressure tube to -78 °C using a dry ice/acetone bath. In a well-ventilated fume hood, condense ammonia gas (approx. 8-10 mL per 2 mmol of ketone) into the tube.

  • Addition of Starting Material: Dissolve this compound (e.g., 252 mg, 2.0 mmol) in a minimal amount of anhydrous THF or CH₂Cl₂ (if necessary for solubility) and add it dropwise to the liquid ammonia at -78 °C with stirring.

  • Addition of HOSA: Carefully and portion-wise, add hydroxylamine-O-sulfonic acid (HOSA) (249 mg, 2.2 mmol, 1.1 equiv.) to the cold reaction mixture.

    • Expert Insight: HOSA is the aminating agent that provides the second nitrogen atom for the diaziridine ring.[10] Adding it slowly to the cold solution is crucial to control the exothermic reaction and prevent excessive pressure buildup.

  • Reaction: Tightly seal the pressure tube. Remove the cold bath and allow the mixture to warm to room temperature. Let the reaction stir vigorously for 12-16 hours behind a blast shield. The mixture will build pressure as the ammonia warms.

Part 2: Oxidation to the Diazirine Product
  • Cooling and Depressurization: After the reaction period, cool the pressure tube back down to -78 °C. Once cold, carefully and slowly vent the tube by unscrewing the cap to release the pressure from the ammonia.

  • Addition of Base and Oxidant: While maintaining the cold temperature, add anhydrous diethyl ether (20 mL). Then, add triethylamine (0.84 mL, 6.0 mmol, 3.0 equiv.) followed by a solution of iodine (761 mg, 3.0 mmol, 1.5 equiv.) in diethyl ether.

    • Causality: Triethylamine acts as a base to facilitate the dehydrogenation of the N-H bonds in the diaziridine intermediate. Iodine is the oxidizing agent that accepts the electrons and hydrogen atoms, forming the N=N double bond of the diazirine.[6][10]

  • Oxidation Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC (staining with potassium permanganate).

  • Workup & Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the brown color of the iodine disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Caution: Do not use excessive heat on the rotovap, as diazirines can be thermally sensitive.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of pentane/diethyl ether (e.g., starting from 9:1 to 1:1) is typically effective.[14] The product is a colorless to pale yellow liquid.

Workflow and Characterization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization A Condense NH3 (liq.) in pressure tube at -78°C B Add Ketone & HOSA A->B C Seal tube, warm to RT (12-16h) Diaziridine Formation B->C D Cool to -78°C, add Et3N & I2 Warm to RT (2-4h) Oxidation C->D E Quench with Na2S2O3 D->E F Extract with Et2O E->F G Dry & Concentrate F->G H Column Chromatography G->H I NMR (1H, 13C) H->I J Mass Spectrometry (HRMS) H->J K Final Product (Store at -20°C) I->K J->K

Figure 2: Step-by-step experimental and characterization workflow.

Expected Analytical Data

Confirming the identity and purity of the final product is a critical step for trustworthiness and reproducibility in subsequent biological experiments.

AnalysisExpected Result for 3-(2-Hydroxyethyl)-3-(but-3-yn-1-yl)-3H-diazirine
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to the terminal alkyne proton, the methylene groups of the hydroxyethyl and butynyl chains. The characteristic signal for the methyl group in a methyl-diazirine (around δ 1.0-1.1 ppm) will be absent, replaced by methylene signals adjacent to the diazirine carbon.[14]
¹³C NMR (CDCl₃, 100 MHz)A characteristic upfield signal for the diazirine carbon (C-N=N), typically in the range of δ 20-30 ppm. Signals for the alkyne carbons and other aliphatic carbons.
HRMS (ESI) Calculated m/z for [M+H]⁺ (C₇H₁₁N₂O⁺) should match the observed value with high accuracy.
FTIR Disappearance of the strong ketone C=O stretch (~1715 cm⁻¹). Appearance of a terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹). The N=N stretch of the diazirine is often weak or not observed.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete reaction of HOSA.Ensure HOSA is fresh and added carefully. Extend the initial reaction time to 24 hours.
Inefficient oxidation.Use freshly prepared iodine solution. Ensure triethylamine is dry and of high quality. Alternative oxidants like Ag₂O or MnO₂ can be explored, though they require different workup procedures.[16]
Decomposition of product.Avoid heat during concentration. Store the final product at -20°C or below, protected from light. Diazirines are sensitive to both light and acid.[2]
Multiple spots on TLC after column Impurities or degradation.Re-purify using a shallower solvent gradient. Check for acidic residues in solvents; wash with sat. NaHCO₃ during workup if needed.
Reaction does not turn colorless after quenching Insufficient Na₂S₂O₃.Add more saturated Na₂S₂O₃ solution until the iodine color is fully discharged.

Conclusion

This protocol provides a detailed, reliable, and efficient method for the synthesis of a bifunctional alkyne- and hydroxyl-containing diazirine photo-crosslinker from this compound. By employing a modern one-pot strategy, this guide enables researchers to access a valuable chemical tool for photoaffinity labeling. The resulting probe is primed for easy conjugation to targeting ligands and subsequent reporter tag installation, facilitating the robust identification and structural analysis of biomolecular interactions that are fundamental to biological research and drug development.

References

Unveiling Proteome-Wide Covalent Interactions: Applications of 1-Hydroxyhept-6-yn-3-one in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Probe for Covalent Proteomics

The field of chemical proteomics seeks to understand the intricate network of protein interactions and functions within a cell. A powerful strategy in this endeavor is the use of activity-based protein profiling (ABPP), which employs chemical probes to covalently label active enzymes in their native environment. This allows for the direct assessment of enzyme activity and the identification of novel drug targets. We introduce 1-Hydroxyhept-6-yn-3-one, a versatile chemical probe designed for the exploration of covalent protein interactions. This molecule uniquely combines a ketone electrophile, a potential reactive "warhead" for engaging nucleophilic amino acid residues, with a terminal alkyne handle for subsequent bioorthogonal ligation via click chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical background and practical application of this compound in chemical proteomics. We will delve into the mechanistic basis of its reactivity, provide detailed protocols for its use in identifying protein targets, and discuss its potential in advancing drug discovery efforts.

The Dual-Functionality of this compound: A Covalent Probe for ABPP

The efficacy of this compound as a chemical probe lies in its bifunctional nature. It comprises two key moieties: a reactive group and a reporter tag, connected by a linker.

  • The Ketone Electrophile: A "Warhead" for Covalent Engagement. The ketone functional group in this compound serves as a soft electrophile. While ketones are generally less reactive than other electrophiles used in ABPP, such as fluorophosphonates or vinyl sulfones, they can form covalent bonds with highly nucleophilic amino acid residues within the active sites of certain enzymes. This reactivity is often enhanced by the specific microenvironment of an enzyme's active site, which can activate the ketone for nucleophilic attack. Drawing parallels from other ketone-based probes, such as acyloxymethyl ketones (AOMKs) and vinyl ketones, the primary target for this electrophile is likely to be the thiol group of cysteine residues. Cysteine residues are frequently found in the active sites of enzymes and play crucial roles in catalysis. The formation of a covalent bond between the probe and the enzyme leads to irreversible inhibition, allowing for the subsequent identification of the labeled protein.

  • The Terminal Alkyne: A Handle for "Click" Chemistry. The terminal alkyne group is a bioorthogonal handle, meaning it is chemically inert to the vast array of functional groups present in a biological system. This allows for a highly specific secondary reaction with an azide-containing reporter molecule in a process known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reporter molecule can be a fluorophore for in-gel visualization or a biotin tag for affinity purification and enrichment of the labeled proteins prior to mass spectrometry-based identification.

Workflow for Target Identification using 1-Hydroxyhept-6-

Application Note: 1-Hydroxyhept-6-yn-3-one as a Versatile Trifunctional Building Block for the Synthesis of Chemical Probes for Acute Myeloid Leukemia (AML) Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted treatments, patient outcomes, particularly in relapsed or refractory cases, remain poor, underscoring the urgent need for novel therapeutic strategies.[1][2] A critical step in developing new therapies is the identification and validation of novel molecular targets within the complex signaling networks that drive AML proliferation and survival.[3]

Chemical probes are indispensable tools in this discovery process. These small molecules are designed to interact with specific protein targets, enabling researchers to study protein function, localization, and engagement with therapeutic agents directly within the native cellular environment.[3] The modular design of modern chemical probes, often facilitated by bioorthogonal chemistry, allows for the flexible and efficient synthesis of diverse tools for target validation, proteome profiling, and imaging.[4]

This application note details the utility of 1-Hydroxyhept-6-yn-3-one (CAS 1450754-40-1) as a versatile, trifunctional building block for the streamlined synthesis of chemical probes aimed at AML research.[5][6][7] This molecule's unique structure incorporates three key functionalities:

  • A primary alcohol (-OH) serving as a stable and versatile connectivity point for coupling to a target-binding ligand (the "warhead").

  • A terminal alkyne (C≡CH) acting as a bioorthogonal handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8][9][10][11]

  • A central ketone (C=O) which provides a specific spatial and electronic character to the linker, potentially influencing solubility and cell permeability.

We present a comprehensive guide, including detailed protocols, for leveraging this compound to synthesize a custom chemical probe and apply it in a cellular context to identify and visualize its protein targets in AML cell lines.

Section 1: The Principle of Modular Probe Synthesis

The core strategy involves a two-stage process. First, a known bioactive molecule or ligand with a suitable functional group (e.g., a carboxylic acid) is covalently attached to the hydroxyl group of this compound. This creates a stable "ligand-alkyne" conjugate. Second, this conjugate is introduced to a biological system, and the alkyne handle is used to "click" on a reporter tag (e.g., a fluorophore or biotin) for downstream analysis.

This modularity is a key advantage, allowing researchers to easily swap the ligand to target different proteins or change the reporter tag for different analytical workflows without re-designing the entire synthetic route.[4]

G cluster_0 Probe Components cluster_1 Synthesis & Application Ligand Target-Binding Ligand (e.g., Kinase Inhibitor) Conjugate Ligand-Alkyne Conjugate Ligand->Conjugate Step 1: Coupling Reaction BuildingBlock This compound (Linker + Alkyne Handle) BuildingBlock->Conjugate Reporter Reporter Tag (e.g., Azide-Fluorophore) Probe Final Chemical Probe Reporter->Probe Conjugate->Probe Step 2: 'Click' Reaction

Caption: Modular synthesis strategy for chemical probes.

Protocol 1: Synthesis of a Ligand-Alkyne Conjugate

This protocol provides an exemplary method for coupling a hypothetical AML-relevant ligand, "AML-Ligand-COOH" (a carboxylic acid-containing inhibitor), to this compound via Steglich esterification.

Materials:

  • AML-Ligand-COOH

  • This compound[5][6]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bars

  • Round-bottom flask and standard glassware

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon), add AML-Ligand-COOH (1.0 eq).

    • Dissolve the ligand in anhydrous DCM (approx. 0.1 M concentration).

    • Add this compound (1.2 eq) to the solution.

    • Add DMAP (0.1 eq) as a catalyst.

    • Rationale: DMAP is a highly effective acylation catalyst that accelerates the esterification reaction, allowing it to proceed efficiently at room temperature. The use of an inert atmosphere prevents side reactions with atmospheric moisture.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the flask. A white precipitate (dicyclohexylurea, DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Rationale: DCC is a common coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the building block. Running the initial addition at 0 °C helps to control the reaction rate and minimize side-product formation.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ligand-Alkyne conjugate.

  • Characterization:

    • Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and ¹H NMR to confirm the presence of key structural features, including the terminal alkyne proton.

Section 2: Probe Application in AML Cellular Models

Once synthesized, the Ligand-Alkyne conjugate can be used to label its target protein in AML cells. The workflow involves treating cells with the probe, lysing them, and then using a CuAAC click reaction to attach a reporter molecule to the alkyne handle for detection.

G A 1. Treat AML Cells with Ligand-Alkyne Probe B 2. Cell Lysis (Release Proteins) A->B C 3. Click Chemistry Ligation (Add Azide-Reporter Tag) B->C D 4a. In-Gel Fluorescence (Visualization) C->D If Reporter = Fluorophore E 4b. Affinity Purification (Target ID) C->E If Reporter = Biotin F 5. SDS-PAGE & Imaging D->F G 5. Streptavidin Pulldown & Mass Spectrometry E->G

Caption: Experimental workflow for target labeling and analysis.

Protocol 2: Target Engagement and Cell Lysis

Materials:

  • AML cell line (e.g., NB4, MOLM-13) in appropriate culture medium

  • Ligand-Alkyne conjugate (from Protocol 1)

  • DMSO (cell culture grade)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper, microcentrifuge tubes

Methodology:

  • Cell Treatment:

    • Plate AML cells at an appropriate density and allow them to acclimate.

    • Prepare a stock solution of the Ligand-Alkyne conjugate in DMSO.

    • Treat cells with the conjugate at various concentrations (e.g., 0.1 - 10 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-only vehicle control.

    • Rationale: Titrating the probe concentration and incubation time is crucial to maximize on-target labeling while minimizing off-target effects and cytotoxicity.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation. Wash the cell pellet 2-3 times with ice-cold PBS to remove any unbound probe.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4 °C.

    • Collect the supernatant (proteome) and determine the total protein concentration using a standard method (e.g., BCA assay).

Protocol 3: Bioorthogonal Labeling via Click Chemistry

Materials:

  • Cell lysate containing the labeled proteome

  • Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide like TAMRA-azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

Methodology:

  • Prepare Click-Chemistry Cocktail:

    • This cocktail should be made fresh immediately before use.

    • In a microcentrifuge tube, sequentially add the following reagents to achieve the indicated final concentrations in the lysate:

      • Azide-reporter (e.g., 100 µM)

      • TCEP (1 mM, from a 50 mM stock in water)

      • TBTA (100 µM, from a 1.7 mM stock in DMSO)

      • CuSO₄ (1 mM, from a 50 mM stock in water)

    • Vortex briefly to mix.

    • Rationale: This specific order of addition is critical. TCEP is a reducing agent that converts Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) state in situ.[12] TBTA is a ligand that stabilizes the Cu(I) ion, preventing its oxidation and improving the efficiency and biocompatibility of the reaction.[13]

  • Ligation Reaction:

    • Add the freshly prepared click cocktail to the cell lysate (e.g., add 10 µL of cocktail to 90 µL of lysate).

    • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

Section 3: Downstream Analysis and Data Interpretation

Following the click reaction, the labeled proteins can be visualized or identified.

Workflow A: Visualization by In-Gel Fluorescence
  • Sample Preparation: Add 4x SDS-PAGE loading buffer to the clicked lysate.

  • Gel Electrophoresis: Separate the proteins on a polyacrylamide gel.

  • Imaging: Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore.

  • Interpretation: A fluorescent band appearing at the expected molecular weight of the target protein, and which is dependent on the concentration of the Ligand-Alkyne probe, indicates successful target engagement.

Workflow B: Target Identification by Affinity Pulldown
  • Affinity Capture: Add streptavidin-coated magnetic beads to the biotin-clicked lysate. Incubate for 1-2 hours at 4 °C with rotation to allow the biotin-streptavidin interaction.

  • Washing: Pellet the beads using a magnet and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the captured proteins.

  • Interpretation: The primary protein identified should be the intended target. Other identified proteins could be binding partners or off-targets of the ligand.

Hypothetical Quantitative Data Summary

The table below illustrates hypothetical data from an in-gel fluorescence experiment, showing dose-dependent target labeling.

Ligand-Alkyne Probe [µM]Relative Fluorescence Intensity (Arbitrary Units)
0 (Vehicle Control)5.2
0.189.5
1.0450.1
10.0985.6

Conclusion

This compound is a highly effective and versatile building block for the synthesis of chemical probes for AML research. Its distinct functional handles for ligand attachment (hydroxyl) and bioorthogonal reporting (terminal alkyne) enable a modular and efficient approach to probe development.[8] The protocols outlined here provide a robust framework for synthesizing custom probes and applying them in cellular systems to visualize, identify, and validate novel protein targets, thereby accelerating the discovery of new therapeutic avenues for Acute Myeloid Leukemia.[14][15]

References

Application Note: A Framework for the Development of 1-Hydroxyhept-6-yn-3-one as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. This document provides a detailed guide for the preclinical evaluation of 1-Hydroxyhept-6-yn-3-one, a compound featuring both a ketone and a terminal alkyne moiety, as a potential antifungal candidate. We present a hypothesized mechanism of action and provide comprehensive, step-by-step protocols for in vitro antifungal susceptibility and cytotoxicity testing, adhering to internationally recognized standards. This guide is intended to equip researchers with the foundational methodologies to rigorously assess the antifungal potential of this and similar molecules.

Introduction: The Unmet Need and a Novel Candidate

The current arsenal of antifungal drugs is limited, primarily targeting the fungal cell membrane or wall.[1] This limited variety of targets contributes to the emergence of resistance. The development of new antifungals is a global health priority, with a focus on identifying compounds that engage novel fungal-specific pathways.[2]

This compound is a small molecule of interest due to its chemical structure. Ketone-containing volatile organic compounds have demonstrated significant antifungal activity, potentially by disrupting the cell wall, cell membrane, and key metabolic processes.[3] Additionally, acetylenic fatty acids have shown potent antifungal properties.[4] The combination of these functional groups in this compound suggests a potential for antifungal efficacy, warranting a thorough investigation.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, we can postulate a multi-target action based on its constituent functional groups. The ketone moiety may disrupt the fungal cell membrane integrity, leading to leakage of intracellular components, a mechanism observed with other ketone-containing compounds.[5] The terminal alkyne is a reactive group that could potentially interact with key fungal enzymes, such as those involved in ergosterol biosynthesis or cell wall synthesis, through covalent modification.[6] Specifically, we hypothesize that this compound may inhibit fungal acetyl-CoA synthetase (ACS), an enzyme essential for the generation of acetyl-CoA in many pathogenic fungi and a validated antifungal target.[7]

putative_mechanism cluster_fungal_cell Fungal Cell compound This compound membrane Cell Membrane Disruption compound->membrane Ketone Moiety enzyme Acetyl-CoA Synthetase (ACS) Inhibition compound->enzyme Alkyne Moiety leakage Ion/Metabolite Leakage membrane->leakage death Fungal Cell Death enzyme->death leakage->death experimental_workflow cluster_antifungal Antifungal Activity cluster_cytotoxicity Cytotoxicity start_antifungal Prepare Compound and Fungal Inoculum broth_microdilution Broth Microdilution Assay start_antifungal->broth_microdilution incubation_antifungal Incubate at 35°C broth_microdilution->incubation_antifungal mic_determination Determine MIC incubation_antifungal->mic_determination mfc_determination Determine MFC mic_determination->mfc_determination start_cyto Seed and Treat Mammalian Cells incubation_cyto Incubate for 24-48h start_cyto->incubation_cyto mtt_assay MTT Assay ic50_determination Determine IC50 mtt_assay->ic50_determination incubation_cyto->mtt_assay

References

Application and Protocol Guide: Investigating Novel Modulators of Tubulin Tyrosination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the potential of novel chemical compounds, using 1-Hydroxyhept-6-yn-3-one as a representative example, to modulate the tubulin tyrosination cycle. As a dynamic post-translational modification crucial for microtubule function, the tyrosination state of α-tubulin is a key area of interest in cell biology and therapeutic development.

The Significance of the Tubulin Tyrosination Cycle

Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their dynamic nature and interactions with a host of cellular proteins are regulated by a variety of post-translational modifications (PTMs), collectively known as the "tubulin code". Among these, the tyrosination cycle of α-tubulin is a highly conserved and pivotal modification.[1][2]

The cycle involves the enzymatic removal of the C-terminal tyrosine residue from most α-tubulin isoforms by tubulin carboxypeptidases, such as Vasohibins (VASH1/2) complexed with the small vasohibin-binding protein (SVBP).[3] The re-ligation of a tyrosine residue to the now exposed glutamate is catalyzed by a single enzyme, Tubulin Tyrosine Ligase (TTL).[1][4][5] This cycle generates microtubules with either a C-terminal tyrosine (Tyr-tubulin), which are generally more dynamic, or a C-terminal glutamate (detyr-tubulin or Glu-tubulin), which are characteristic of more stable microtubules.[1][6]

The balance between tyrosinated and detyrosinated tubulin is critical for a multitude of cellular processes, including:

  • Cell Division: Proper chromosome segregation during mitosis is influenced by the tyrosination state of microtubules.[3][7]

  • Intracellular Transport: The processivity of motor proteins like kinesins and dynein can be modulated by the C-terminal residue of α-tubulin.[8]

  • Neuronal Development: TTL is indispensable for the organization of neuronal networks, and its absence is lethal in mice.[5][9]

  • Cancer Progression: Downregulation of TTL is observed in some aggressive cancers and is associated with a poor prognosis.[5][10]

Given its role in these fundamental processes, TTL has emerged as a potential therapeutic target.[10][11][12] Small molecules that inhibit TTL could serve as valuable research tools to dissect the functional consequences of altered tubulin tyrosination and as starting points for drug discovery programs.

Investigating this compound as a Potential TTL Modulator

This compound is a commercially available small molecule.[13][14][15][16][17][18] While its direct interaction with the tubulin tyrosination cycle is not yet established in published literature, its structure presents a starting point for a hypothesis-driven investigation. The following sections outline a comprehensive workflow to assess its potential as a TTL inhibitor.

Experimental Workflow for Compound Validation

The following diagram illustrates the proposed experimental workflow to determine if a compound, such as this compound, modulates tubulin tyrosination.

workflow cluster_invitro In Vitro Analysis cluster_incellulo Cell-Based Analysis cluster_analysis Downstream Analysis cluster_functional Functional Assays in_vitro_assay In Vitro TTL Enzymatic Assay direct_inhibition Direct TTL Inhibition? in_vitro_assay->direct_inhibition Measure Tyrosination purified_components Purified Tubulin, Recombinant TTL, Test Compound purified_components->in_vitro_assay wb_results Change in Tyr/dTyr Ratio? direct_inhibition->wb_results Informs cell_culture Cell Culture (e.g., HeLa, U2OS) treatment Treat with Test Compound cell_culture->treatment western_blot Western Blot treatment->western_blot if_staining Immunofluorescence treatment->if_staining western_blot->wb_results Quantify Tyr- & dTyr-Tubulin if_results Altered Microtubule Phenotype? if_staining->if_results Visualize Microtubule Network mitosis_assay Mitotic Progression Assay wb_results->mitosis_assay functional_consequences Functional Consequences? wb_results->functional_consequences Informs migration_assay Cell Migration Assay if_results->migration_assay mitosis_assay->functional_consequences Assess Phenotype migration_assay->functional_consequences

Caption: Workflow for validating a novel tubulin tyrosination modulator.

Detailed Protocols

Protocol 1: Western Blot Analysis of Tubulin Tyrosination in Cultured Cells

This protocol is designed to quantitatively assess the levels of tyrosinated and detyrosinated α-tubulin in cells following treatment with a test compound.

Rationale: A direct inhibitor of TTL would prevent the re-tyrosination of α-tubulin, leading to an accumulation of detyrosinated tubulin. This change can be detected by quantitative Western blotting using specific antibodies.

Materials:

  • Cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound (or other test compound)

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • Chemiluminescent substrate

Antibody Recommendations:

Antibody TargetHostSupplier ExampleRecommended Dilution
Detyrosinated TubulinRabbitMerck Millipore AB32011:500 - 1:1000[19]
Tyrosinated Tubulin (YL1/2)RatMerck-Millipore MAB18641:1000[20]
Total α-TubulinMouseCell Signaling #38731:1000
GAPDH (Loading Control)RabbitCell Signaling #21181:1000

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of the compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[19]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with primary antibodies (e.g., anti-detyrosinated tubulin and anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply chemiluminescent substrate and visualize the bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the detyrosinated tubulin signal to the loading control (GAPDH or total α-tubulin).

    • Compare the normalized values across different treatment conditions. An increase in the detyrosinated/total tubulin ratio would suggest TTL inhibition.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the microtubule network and the qualitative assessment of changes in its organization and composition.

Rationale: An increase in detyrosinated tubulin often correlates with more stable, less dynamic microtubules. This can lead to changes in the overall architecture of the microtubule network, which can be visualized by immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • Treatment compound as in Protocol 1

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[21]

  • Blocking buffer (e.g., 10% normal goat serum or 3% BSA in PBS)[20]

  • Primary and fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with the test compound and vehicle control as described in Protocol 1.

  • Fixation:

    • For paraformaldehyde fixation: Remove the culture medium, wash once with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.[22]

    • For methanol fixation: Remove the culture medium and fix with ice-cold methanol for 5-10 minutes at -20°C.[20] This method is often preferred for preserving microtubule structures.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute primary antibodies (e.g., anti-detyrosinated tubulin and anti-tyrosinated tubulin) in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 10 minutes each.

    • Dilute fluorophore-conjugated secondary antibodies in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the coverslips three times with PBS for 10 minutes each.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a confocal or widefield fluorescence microscope.

Expected Results: In cells treated with an effective TTL inhibitor, an increase in the intensity and prevalence of detyrosinated microtubules is expected. This may be accompanied by changes in cell morphology or the organization of the microtubule network, such as the formation of dense, stable microtubule bundles.

Visualizing the Tubulin Tyrosination Cycle

The interplay between TTL and tubulin carboxypeptidases is central to microtubule function.

tyrosination_cycle Dimer Soluble αβ-Tubulin Dimer (Detyrosinated) TyrDimer Soluble αβ-Tubulin Dimer (Tyrosinated) Dimer->TyrDimer + Tyrosine + ATP MT Polymerized Microtubule (Tyrosinated) TyrDimer->MT Polymerization MT->TyrDimer Depolymerization GluMT Polymerized Microtubule (Detyrosinated) MT->GluMT GluMT->Dimer Depolymerization TTL TTL (Tubulin Tyrosine Ligase) TTL->Dimer TCP TCP (Tubulin Carboxypeptidase) e.g., VASH/SVBP TCP->MT

Caption: The tubulin detyrosination/re-tyrosination cycle.

Conclusion

This guide provides a foundational set of protocols to investigate the effects of a novel compound, exemplified by this compound, on the tubulin tyrosination cycle. By combining quantitative biochemical analysis with qualitative cellular imaging, researchers can effectively screen and validate potential modulators of this crucial post-translational modification pathway. Positive results from these initial studies would warrant further investigation into the compound's direct enzymatic inhibition of TTL and its broader effects on microtubule-dependent cellular functions.

References

Application Notes & Protocols: Functionalization of Biomolecules with 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 1-Hydroxyhept-6-yn-3-one. This heterobifunctional linker, possessing a terminal alkyne, a ketone, and a primary alcohol, offers a versatile platform for multistep and orthogonal bioconjugation strategies. We will explore the unique reactivity of each functional group and provide step-by-step protocols for the targeted modification of proteins and nucleic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical tool for creating well-defined bioconjugates.

Introduction: The Versatility of a Heterotrifunctional Linker

The targeted chemical modification of biomolecules is a cornerstone of modern biotechnology and drug development. The ability to covalently link molecules such as proteins, peptides, and nucleic acids to reporter tags, therapeutic agents, or other biomolecules has enabled significant advances in diagnostics, therapeutics, and our fundamental understanding of biological processes.

This compound is a unique chemical entity that provides three distinct points of chemical reactivity:

  • Terminal Alkyne: The workhorse of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and bioorthogonality, proceeding under mild, aqueous conditions with no interference from native biological functional groups.[1][2] The resulting 1,2,3-triazole linkage is exceptionally stable to metabolic degradation.[3][4]

  • Ketone: A versatile handle for conjugation to primary amines (e.g., the N-terminus or lysine residues of proteins) through reductive amination. This reaction forms a stable secondary amine linkage.[5][6][7]

  • Primary Alcohol: Can be activated for nucleophilic substitution, allowing for conjugation to a variety of functional groups.[8][9]

The presence of these three functional groups in a single, compact molecule allows for a range of sophisticated bioconjugation strategies, including sequential and orthogonal labeling.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueSource
Chemical Formula C₇H₁₀O₂[6][10]
Molecular Weight 126.15 g/mol [6][10]
Appearance Liquid[5]
Storage Refrigerator (2-8 °C)[5][6]
Key Functional Groups Terminal Alkyne, Ketone, Primary Alcohol[6][10]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of the terminal alkyne on this compound is the CuAAC reaction. This "click" reaction provides a highly efficient and specific method for covalently linking the alkyne-functionalized molecule to a biomolecule containing an azide group.[11][12]

Mechanism of CuAAC

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[13] The reaction is typically carried out in aqueous buffers, and the copper(I) catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate or TCEP).[1] To prevent oxidative damage to sensitive biomolecules, a copper-chelating ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[14]

CuAAC_Mechanism cluster_0 Reaction Components cluster_1 Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu(I) Cu(I) Catalyst Alkyne->Cu(I) Forms Copper Acetylide Azide R2-N3 (Azide-modified Biomolecule) Azide->Cu(I) Cu(II) CuSO4 Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Triazole 1,4-disubstituted 1,2,3-triazole Cu(I)->Triazole Cycloaddition

Caption: General workflow of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Labeling an Azide-Modified Protein with this compound

This protocol describes the conjugation of this compound to a protein that has been previously functionalized with azide groups (e.g., via an azido-NHS ester).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in deionized water, prepare fresh) or Sodium Ascorbate (50 mM in deionized water, prepare fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:

    • Azide-modified protein to a final concentration of 1-10 µM in reaction buffer.

    • This compound to a final concentration of 100-500 µM (a 10- to 100-fold molar excess over the protein).

    • TBTA or THPTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Initiate the Reaction: Add TCEP or sodium ascorbate to a final concentration of 1 mM. Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Reaction times may need to be optimized depending on the protein and desired degree of labeling.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[15] Collect the protein-containing fractions.

  • Characterization: Confirm conjugation and determine the degree of labeling using mass spectrometry (ESI-MS or MALDI-TOF MS).[12][16]

Orthogonal Strategies: Leveraging the Ketone and Alcohol Functionalities

The true power of this compound lies in its potential for multi-step, orthogonal conjugation strategies. The ketone and alcohol groups can be used to first attach the molecule to a biomolecule, leaving the alkyne available for a subsequent click reaction.

Strategy 1: Reductive Amination of the Ketone

The ketone group can be selectively reacted with primary amines on a protein (N-terminus or lysine side chains) via reductive amination.[5][6][7] This process involves the formation of an intermediate imine, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[6][7]

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Protein Protein-NH2 (Primary Amine) Imine Protein-N=C-Linker (Schiff Base/Imine) Protein->Imine Linker This compound (Ketone) Linker->Imine FinalProduct Protein-NH-CH-Linker (Alkyne-labeled Protein) Imine->FinalProduct ReducingAgent NaBH3CN ReducingAgent->FinalProduct

Caption: Two-step workflow for protein labeling via reductive amination.

Protocol: N-terminal and Lysine Labeling of a Protein

  • Dissolve Protein: Prepare the protein solution (1-5 mg/mL) in a reaction buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Add Linker: Add a 20- to 50-fold molar excess of this compound to the protein solution.

  • Add Reducing Agent: Add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C.

  • Purification: Purify the alkyne-labeled protein from excess reagents using a desalting column or dialysis.

  • Downstream Click Reaction: The purified alkyne-labeled protein can now be used in a CuAAC reaction as described in section 3.2.

Strategy 2: Activation of the Primary Alcohol

The primary alcohol can be activated for nucleophilic substitution, although this approach is generally more suited for small molecule synthesis prior to bioconjugation due to the potentially harsh conditions required for activation.[8][9] For example, the alcohol can be converted to a tosylate or mesylate, making it a good leaving group for reaction with a nucleophile on the biomolecule. Alternatively, the alcohol can be oxidized to an aldehyde, which can then undergo reductive amination.

Application in Nucleic Acid Functionalization

This compound can also be used to functionalize nucleic acids. The most common strategy is to incorporate an azide-modified nucleotide into the DNA or RNA strand during solid-phase synthesis or via enzymatic incorporation.[12][17] The resulting azide-modified oligonucleotide can then be labeled with this compound using the CuAAC protocol.

Alternatively, the hydroxyl group of this compound could be phosphitylated to create a phosphoramidite reagent. This would allow for the direct incorporation of the alkyne-containing linker into an oligonucleotide during automated solid-phase synthesis.[18]

Protocol: Click Labeling of an Azide-Modified Oligonucleotide

  • Dissolve Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water.

  • Prepare Reaction Mixture: In a microcentrifuge tube, add the oligonucleotide, reaction buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0), and a 10- to 50-fold molar excess of this compound.

  • Add Catalyst: Add the Cu(I) catalyst, typically a pre-mixed solution of CuSO₄ and a ligand like TBTA.

  • Initiate Reaction: Add a fresh solution of sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate at room temperature for 1-4 hours.

  • Purification: The labeled oligonucleotide can be purified by ethanol precipitation or by HPLC.

Characterization and Quality Control of Bioconjugates

Thorough characterization of the final bioconjugate is a critical step to ensure its quality and functionality.

TechniqueInformation ProvidedReferences
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Confirms covalent bond formation, determines the degree of labeling (e.g., drug-to-antibody ratio), and identifies any side products.[12][16][19][20]
HPLC (SEC, RP-HPLC, IEX) Assesses purity, detects aggregation, and can separate species with different degrees of labeling.[10][19]
SDS-PAGE Visualizes the increase in molecular weight upon conjugation.[19]
UV-Vis Spectroscopy Can be used to quantify the degree of labeling if the attached molecule has a unique absorbance signature.[19]

Conclusion

This compound is a powerful and versatile tool for the functionalization of biomolecules. Its heterotrifunctional nature allows for a range of creative and controlled bioconjugation strategies. By leveraging the bioorthogonal click reaction of the alkyne, in combination with the more traditional chemistries of the ketone and alcohol groups, researchers can construct complex and well-defined bioconjugates for a wide array of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful outcomes.

References

Application Note and Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition with 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

< <

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click reaction," has revolutionized the field of drug discovery and development.[1][2][3][4] Its remarkable efficiency, selectivity, and biocompatibility have established it as a powerful tool for the rapid and reliable synthesis of complex molecular architectures from simple building blocks.[5][6] The resulting 1,2,3-triazole linkage is not merely a passive linker; it is a stable, aromatic heterocycle that can act as a pharmacophore, engaging in hydrogen bonding and dipole interactions, thus influencing the biological activity of the parent molecule.

This application note provides a detailed experimental guide for performing the CuAAC reaction with a challenging yet versatile substrate: 1-Hydroxyhept-6-yn-3-one. The presence of both a hydroxyl and a ketone functional group necessitates a carefully optimized protocol to ensure high yields and minimize side reactions. This document will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide troubleshooting strategies to empower researchers in their drug development endeavors.

Mechanistic Insights: The Copper-Catalyzed Cycle

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species.[7] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant is highly regioselective, exclusively forming the 1,4-disubstituted triazole.[5][8]

The generally accepted mechanism, first proposed by Sharpless and Fokin, involves the following key steps:

  • Formation of the Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.[8][9][10] This step is crucial for activating the alkyne.

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper(III)-containing metallacycle.

  • Ring Contraction and Protonolysis: This intermediate undergoes reductive elimination to form the triazole ring and regenerate the Cu(I) catalyst, which can then enter another catalytic cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide R-C≡C-Cu(I) Cu(I)->Cu-Acetylide + Alkyne - H+ Alkyne R-C≡CH (this compound) Cu-Triazolide Copper-Triazolide Intermediate Cu-Acetylide->Cu-Triazolide + Azide Azide R'-N3 Triazole 1,4-Disubstituted Triazole Cu-Triazolide->Triazole + H+ Triazole->Cu(I) - Product + Catalyst Regeneration

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol for this compound

The presence of the unprotected hydroxyl and ketone groups in this compound does not typically interfere with the CuAAC reaction, as this reaction is known for its high functional group tolerance.[5][11] However, careful selection of the catalytic system and reaction conditions is crucial to prevent potential side reactions.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥95%e.g., Sigma-Aldrich, ChemSceneStore at room temperature.[12][13][14][15]
Azide counterpart≥98%VariousPurity is critical to avoid side reactions.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥98%Standard lab supplierPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate≥98%Standard lab supplierReducing agent to generate and maintain Cu(I).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%VariousA water-soluble ligand to stabilize Cu(I) and accelerate the reaction.[16]
Solvents (e.g., t-BuOH/H₂O, DMSO/H₂O)ACS grade or higherStandard lab supplierDegas solvents prior to use to minimize oxidation of Cu(I).
Ethyl AcetateACS grade or higherStandard lab supplierFor extraction.
BrineSaturated NaCl solutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeStandard lab supplierFor drying organic layers.
Reaction Setup and Procedure

The following protocol is a general guideline and may require optimization depending on the specific azide used.

1. Reagent Preparation:

  • Alkyne Solution: Prepare a 0.1 M solution of this compound in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Azide Solution: Prepare a 0.1 M solution of the azide counterpart in the same solvent system.

  • Copper(II) Sulfate Solution: Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh just before use.

  • THPTA Ligand Solution: Prepare a 0.1 M aqueous solution of THPTA.

2. Reaction Assembly:

The order of addition is critical to prevent precipitation of copper salts and ensure efficient catalyst formation.[17]

Experimental_Workflow Start Start Add_Alkyne_Azide 1. Add Alkyne and Azide solutions to a reaction vessel. Start->Add_Alkyne_Azide Add_Cu_Ligand 2. Add CuSO4 and THPTA solutions. (Premixing is recommended). Add_Alkyne_Azide->Add_Cu_Ligand Initiate_Reaction 3. Add freshly prepared Sodium Ascorbate solution. Add_Cu_Ligand->Initiate_Reaction Reaction_Monitoring 4. Stir at room temperature. Monitor by TLC or LC-MS. Initiate_Reaction->Reaction_Monitoring Workup 5. Quench and perform aqueous workup. Reaction_Monitoring->Workup Purification 6. Purify the crude product (e.g., column chromatography). Workup->Purification Characterization 7. Characterize the final product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the CuAAC reaction.

  • In a suitable reaction vessel, combine the alkyne solution (1.0 equiv) and the azide solution (1.0-1.2 equiv).

  • Add the THPTA ligand solution (0.1-0.3 equiv relative to copper).

  • Add the copper(II) sulfate solution (0.01-0.05 equiv). The solution should be a light blue color.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 equiv). The color of the reaction mixture should change, often to a yellowish or brownish hue, indicating the formation of the Cu(I) species.

3. Reaction Monitoring:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

4. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst (Cu(I) oxidized to Cu(II)).[17]Degas all solvents thoroughly. Use freshly prepared sodium ascorbate solution. Increase the amount of sodium ascorbate.
Poor quality of reagents.Ensure the purity of the alkyne and azide. Azides can be sensitive; check for decomposition.
Inappropriate solvent.Try different solvent systems (e.g., DMSO/H₂O, DMF/H₂O).
Presence of side products (e.g., alkyne homocoupling) Presence of oxygen.[18][19]Rigorously degas all solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Insufficient reducing agent.Increase the concentration of sodium ascorbate.
Difficulty in purification Copper contamination in the final product.[20]Wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper ions.
Co-elution of product and starting materials.Optimize the chromatography conditions (solvent system, gradient).

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a robust and versatile reaction that is well-suited for the functionalization of complex molecules like this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can reliably synthesize novel triazole-containing compounds with high efficiency. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful click chemistry reaction in their research.

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Optimizing Click Reactions for 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing click reaction conditions for 1-Hydroxyhept-6-yn-3-one, designed for researchers and drug development professionals.

Welcome to the technical support center for optimizing azide-alkyne cycloaddition reactions with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to ensure your success. This guide is structured to address common challenges and questions, empowering you to refine your experimental design for this specific, and interesting, substrate.

The structure of this compound presents unique considerations. While its terminal alkyne is ideal for click chemistry, the presence of a hydroxyl group and, more critically, a ketone, requires careful optimization to prevent side reactions and maximize yield. This guide will focus on the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: My CuAAC reaction has a very low yield or failed completely.

Q: I've mixed my this compound with an azide, a copper source, and a reducing agent, but I'm seeing little to no product. What's the most likely cause?

A: Low yields in CuAAC reactions are common, but the causes are usually systematic. The most frequent culprit is the inactivation of the copper(I) catalyst.

  • Expertise & Experience: The entire catalytic cycle depends on maintaining copper in its +1 oxidation state. This state is unstable in many solvents, especially water, and is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Disproportionation into Cu(0) and Cu(II) can also occur.[1]

    Solutions:

    • Effective Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Performing the reaction under an inert atmosphere provides the best protection against oxygen.[1]

    • Use a Fresh Reducing Agent: The most common method to generate Cu(I) in situ is by reducing a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate.[3][4] Ascorbate solutions are themselves prone to oxidation over time, so always use a freshly prepared stock solution.[1] An excess of the reducing agent is recommended to counteract trace oxygen.[3]

    • Inhibitory Components: Be aware of your buffer components. Buffers like Tris can chelate the copper catalyst and hinder its activity.[1]

Scenario 2: My reaction is messy, with multiple spots on TLC and a complex mass spectrum.

Q: I'm getting some product, but the reaction mixture is complex and purification is a nightmare. What side reactions could be occurring with this compound?

A: The structure of this compound makes it susceptible to specific side reactions beyond those typically seen in CuAAC.

  • Expertise & Experience: The primary side reaction for terminal alkynes is oxidative homocoupling, known as Glaser coupling, which forms a diyne byproduct.[1] This is another consequence of catalyst oxidation, as it is often mediated by Cu(II). More specific to your molecule, acetylenic ketones can act as Michael acceptors, making them vulnerable to nucleophilic attack.[5]

    Solutions:

    • Minimize Glaser Coupling: The strategies to prevent catalyst oxidation (degassing, fresh ascorbate, ligands) are your first line of defense. Ensuring a slight excess of the reducing agent helps keep the copper in the Cu(I) state, which does not promote this side reaction.[3]

    • Address Michael Addition: If your azide partner or solvent contains nucleophiles (e.g., thiols, amines), they could potentially react with the ketone in your starting material. While the click reaction is typically much faster, this can become an issue with slow reactions or highly reactive nucleophiles. If suspected, consider protecting the ketone, though this adds synthetic steps. A more practical approach is to optimize the click reaction to be as fast as possible, outcompeting potential side reactions.

    • Use a Stabilizing Ligand: Ligands are crucial not only for preventing oxidation but also for accelerating the desired cycloaddition, which helps to outpace side reactions.[6] A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[1][2]

Scenario 3: My SPAAC reaction is too slow.

Q: I'm using a metal-free SPAAC approach to avoid copper, but the reaction is taking days to reach completion. How can I speed it up?

A: SPAAC reaction kinetics are highly dependent on the specific cyclooctyne used and the reaction conditions.[][8]

  • Expertise & Experience: The driving force for SPAAC is the ring strain of the cyclooctyne.[8] Different cyclooctyne derivatives have vastly different reactivities. Furthermore, factors like pH, temperature, and solvent can significantly modulate the reaction rate.[9][10]

    Solutions:

    • Choose a Faster Cyclooctyne: First-generation cyclooctynes like OCT are relatively slow. Consider using more reactive, second or third-generation reagents like DBCO, DIBO, or DIFO derivatives.[11] The presence of electron-withdrawing groups on the cyclooctyne ring can dramatically increase the reaction rate.[11]

    • Optimize pH and Buffer: Studies have shown that reaction rates can be buffer-dependent, with HEPES buffer at pH 7 sometimes outperforming PBS.[9][10][12] Generally, higher pH values (7-8.5) tend to increase reaction rates, but this must be balanced with the stability of your biomolecules.[9]

    • Increase Reactant Concentration: The law of mass action dictates that the reaction rate is directly influenced by reactant concentrations.[13] If possible without causing solubility issues, increasing the concentration of either the azide or the cyclooctyne will accelerate the reaction.[13]

    • Increase Temperature: If your reactants are stable, increasing the temperature from 25°C to 37°C can provide a significant rate enhancement.[12][13]

Frequently Asked Questions (FAQs)

Q1: For my molecule, this compound, should I use CuAAC or SPAAC? A1: The choice depends entirely on your application.

  • CuAAC is generally faster, higher-yielding, and uses less expensive reagents. It produces a single 1,4-disubstituted triazole regioisomer.[14] However, the residual copper catalyst can be cytotoxic, making it less suitable for in vivo or live-cell applications unless carefully controlled.[15][16]

  • SPAAC is "bioorthogonal" as it requires no metal catalyst, making it ideal for applications in biological systems.[][8] The main drawbacks are the slower reaction rates and the higher cost and synthetic complexity of the strained alkyne reagents.[15] It also produces a mixture of regioisomers.[15] For conjugating this compound to a small molecule in vitro, CuAAC is often the more practical choice. For labeling in a cellular context, SPAAC is superior.

Q2: How do I choose the right ligand for my CuAAC reaction? A2: The ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. The choice depends on your solvent system and biocompatibility needs.

  • Expertise & Experience: Ligands like TBTA were among the first to be developed and are highly effective, but their low water solubility limits their use in biological buffers.[6][16] Newer, water-soluble ligands like THPTA and BTTAA were designed specifically for bioconjugation, offering good reaction kinetics and lower cytotoxicity.[16][17]

LigandReaction KineticsWater SolubilityBiocompatibilityKey Feature
TBTA Very HighLowLowExcellent for organic solvents.[17]
THPTA Moderate to HighHighModerateA common, more biocompatible alternative to TBTA.[2][17]
BTTAA Very HighModerateVery HighExhibits very high catalytic activity and low cytotoxicity.[17]

Q3: Do the hydroxyl or ketone groups in this compound interfere with the click reaction? A3: Generally, the hydroxyl group is well-tolerated and does not interfere. The ketone, however, warrants consideration. As mentioned in the troubleshooting section, ketones conjugated with alkynes can act as Michael acceptors.[5] While the click cycloaddition is typically orthogonal, this potential reactivity should be kept in mind, especially under basic conditions or in the presence of strong nucleophiles. Prioritizing fast and efficient click conditions is the best strategy to mitigate this potential side reaction.

Q4: What is the best way to monitor my reaction's progress? A4: The choice of monitoring technique depends on the scale and nature of your reactants.

  • Thin-Layer Chromatography (TLC): Ideal for small-molecule reactions. You can easily track the consumption of your starting materials and the appearance of the new, more polar triazole product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for confirming product formation and identifying potential side products by their mass.

  • UV-Vis Spectrophotometry (for SPAAC): Some cyclooctynes, like DBCO, have a distinct UV absorbance that disappears as the reaction proceeds, allowing for quantitative kinetic monitoring.[13]

Q5: How do I remove the copper catalyst after my CuAAC reaction? A5: Removing residual copper is crucial, especially for biological applications.

  • Expertise & Experience: Simple filtration or extraction is sometimes sufficient if the product precipitates.[3] However, for soluble products, more rigorous methods are needed.

    • Chelating Resins: Stirring the reaction mixture with a copper-chelating resin is a very effective method.

    • Chromatography: Reversed-phase or ion-exchange chromatography can separate the product from the catalyst.[18]

    • Precipitation: For larger molecules like modified oligonucleotides or proteins, precipitation (e.g., with ethanol or acetone) can effectively leave the small-molecule catalyst behind in the supernatant.[19][20][21]

Visualizing the Chemistry

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

The CuAAC Catalytic Cycle

CuAAC_Cycle CuAAC Catalytic Cycle cluster_main cluster_side CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne - H+ CuII Inactive Cu(II) CuI->CuII Oxidation (O2) Alkyne R1-C≡CH (this compound) Metallacycle Six-Membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Cu(I)-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Product Triazolide->Product + H+ Product->CuI Releases Catalyst

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Problem: Low Reaction Yield IsCuAAC Is it a CuAAC reaction? Start->IsCuAAC CheckCatalyst Check Catalyst System: 1. Degas solvent thoroughly 2. Use fresh Na-Ascorbate 3. Add/Optimize Ligand IsCuAAC->CheckCatalyst Yes CheckSPAAC Check SPAAC System: 1. Use a more reactive cyclooctyne (DBCO, DIFO) 2. Optimize Buffer/pH (HEPES, pH 7-8.5) IsCuAAC->CheckSPAAC No CheckConcentration Increase Reactant Concentration CheckCatalyst->CheckConcentration CheckSPAAC->CheckConcentration CheckTemp Increase Temperature (e.g., to 37°C) CheckConcentration->CheckTemp CheckSideReactions Investigate Side Reactions: - Glaser Coupling (CuAAC) - Michael Addition - Monitor by LC-MS CheckTemp->CheckSideReactions Success Yield Improved CheckSideReactions->Success

Caption: A logical workflow for troubleshooting low-yield click chemistry reactions.

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments with this compound. Small-scale optimization is always recommended.

Protocol 1: General Procedure for CuAAC

This protocol describes a typical reaction using in situ generation of the Cu(I) catalyst.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 12 mM stock solution of your azide partner in the same solvent.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.

  • Reaction Setup (for a 1 mL final volume):

    • To a clean reaction vial, add 100 µL of the this compound stock (1 µmol, 1.0 eq).

    • Add 120 µL of the azide stock (1.2 µmol, 1.2 eq).

    • Add your chosen reaction buffer (e.g., phosphate buffer, pH 7.4) or solvent (e.g., t-BuOH/H₂O 1:1) to bring the volume to ~950 µL.

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • In a separate microfuge tube, premix 10 µL of the CuSO₄ stock (1 µmol, 1.0 eq) and 10 µL of the THPTA ligand stock (0.5 µmol, 0.5 eq). Note: The order of addition matters; always mix copper and ligand before adding the reducing agent.[2][22]

    • Add the 20 µL copper/ligand mixture to the reaction vial.

    • Initiate the reaction by adding 30 µL of the freshly prepared sodium ascorbate stock (30 µmol, 30 eq).

  • Reaction and Monitoring:

    • Seal the vial and stir or shake the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) until the alkyne starting material is consumed.

Protocol 2: General Procedure for SPAAC

This protocol is for a metal-free reaction, suitable for biological applications.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule or substrate in the chosen reaction buffer (e.g., HEPES at pH 7.5) to a final concentration of 1-10 mM.[9]

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to prepare a stock solution of 10-100 mM.

  • Reaction Setup:

    • In a reaction vial, combine the azide partner with the reaction buffer.

    • Add the this compound stock solution to achieve a slight molar excess (e.g., 1.5-3 equivalents).

    • Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10%) to avoid affecting biomolecule stability.[13]

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle stirring or agitation.[9]

    • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or LC-MS) at regular intervals until completion (typically 1-24 hours).[9]

    • Once complete, purify the conjugate using a suitable method like reversed-phase HPLC or size-exclusion chromatography.

References

Technical Support Center: Troubleshooting Protein Labeling with 1-Hydroxyhept-6-yn-3-one Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Hydroxyhept-6-yn-3-one as a chemical probe for protein labeling. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments. As scientists, we understand that the success of your research depends on the reliability and efficiency of your techniques. Therefore, this resource is built on a foundation of scientific expertise, practical experience, and authoritative references to ensure you have the trustworthy information you need.

Troubleshooting Guide: Low Labeling Efficiency & High Background

This section addresses the most common issues encountered during protein labeling experiments with this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: I am observing very low or no labeling of my target protein. What are the likely causes and how can I improve the efficiency?

Low labeling efficiency is a frequent challenge and can stem from several factors related to the reaction chemistry, protein sample, or probe integrity.

Potential Cause 1: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The labeling of your azide-modified protein with the alkyne-containing this compound probe is typically achieved through a CuAAC "click" reaction. The efficiency of this reaction is paramount.

  • Insight: The CuAAC reaction requires a copper(I) catalyst. However, copper(I) is readily oxidized to the inactive copper(II) state in the presence of oxygen. To counteract this, a reducing agent, typically sodium ascorbate, is added to maintain the copper in its active catalytic state. Furthermore, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) catalyst, enhance its solubility in aqueous buffers, and protect the target protein from copper-induced damage.[1]

  • Solutions:

    • Fresh Reagents: Always prepare fresh solutions of sodium ascorbate immediately before use, as it is prone to oxidation.

    • Optimized Component Concentrations: The concentrations of the probe, copper, ligand, and reducing agent are critical. Refer to the table below for recommended starting concentrations and consider titrating these to optimize for your specific protein and sample matrix.[2][3]

    • Pre-mix Catalyst Components: It is best practice to pre-mix the copper sulfate and the THPTA ligand before adding them to the reaction mixture. This allows for the formation of the stable copper-ligand complex.[3]

    • Oxygen-Free Environment: While not always necessary with the use of a reducing agent, for particularly sensitive proteins or very low concentration reactions, degassing your buffers can improve reaction efficiency.

Potential Cause 2: Issues with the Protein Sample

The state of your protein sample can significantly impact the accessibility of the azide modification for reaction with the probe.

  • Insight: The azide group on your protein may be buried within the protein's three-dimensional structure, making it sterically inaccessible to the this compound probe. Additionally, components in your lysis or storage buffer can interfere with the labeling reaction.

  • Solutions:

    • Denaturation (for in-gel analysis): If your downstream analysis is compatible with denatured proteins (e.g., SDS-PAGE), consider performing the labeling reaction under denaturing conditions (e.g., in the presence of 1% SDS) to expose the azide group.

    • Buffer Composition: The presence of reducing agents like DTT or β-mercaptoethanol in your buffer will interfere with the CuAAC reaction by reducing the copper catalyst. If their presence is necessary during lysis, they must be removed by buffer exchange or dialysis before initiating the labeling reaction. High concentrations of other chelating agents, like EDTA, can also sequester the copper catalyst.

    • Protein Concentration: Ensure you are loading an adequate amount of your target protein. If the protein expression level is low, you may need to enrich your sample before labeling.[4]

Potential Cause 3: Probe Integrity and Handling

The this compound probe itself can be a source of variability if not handled and stored correctly.

  • Insight: Like many small molecule reagents, this probe can degrade over time, especially if not stored under appropriate conditions.

  • Solutions:

    • Proper Storage: this compound should be stored at refrigerator temperatures (2-8°C) and protected from light and moisture.[4][5][6]

    • Fresh Dilutions: Prepare working solutions of the probe fresh from a stock solution for each experiment. It is recommended to dissolve the probe in a dry, inert solvent like DMSO for stock solutions.

Question 2: I am seeing high background fluorescence across the entire gel lane, not just at the band of my target protein. How can I reduce this background?

High background can obscure your signal and make data interpretation difficult. It typically arises from non-specific binding of the probe or the fluorescent reporter molecule.

Potential Cause 1: Excess Unreacted Probe and Reporter

The most common cause of high background is the presence of excess, unreacted this compound probe that is subsequently "clicked" to a fluorescent azide reporter, or vice-versa.

  • Insight: The CuAAC reaction is highly efficient. If there is a large excess of the alkyne probe and the fluorescent azide in the reaction, they can react with each other and create a fluorescent product that is not attached to any protein, leading to a diffuse background signal.

  • Solutions:

    • Optimize Probe Concentration: Titrate the concentration of the this compound probe to find the lowest concentration that still provides efficient labeling of your target protein. A 10- to 50-fold molar excess over the protein is a good starting point.[2]

    • Purification: After the labeling reaction, it is crucial to remove the excess unreacted probe. This can be done through various methods:

      • Precipitation: Methods like acetone or TCA precipitation can effectively remove small molecule reagents.

      • Dialysis/Buffer Exchange: For larger sample volumes, dialysis or the use of spin columns can remove excess probe.

    • "Click" Reaction Cleanup: After the click reaction with the fluorescent azide, ensure that all excess fluorescent reporter is removed before running the gel.

Potential Cause 2: Non-Specific Binding

The probe or the fluorescent dye may non-specifically interact with other proteins or components in your sample.

  • Insight: Hydrophobic interactions can cause small molecules to "stick" to abundant proteins like albumin, leading to off-target signals.

  • Solutions:

    • Include Detergents: Adding a low concentration of a mild detergent (e.g., 0.1% SDS, Triton X-100, or Tween-20) to your wash buffers can help to disrupt non-specific hydrophobic interactions.

    • Blocking: If performing the labeling on a membrane (e.g., for a Far-Western blot), ensure adequate blocking of the membrane with agents like BSA or non-fat milk.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound probe?

This probe is designed for use in bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] It contains a terminal alkyne group that reacts specifically and efficiently with an azide group that has been introduced into your protein of interest. This reaction forms a stable triazole linkage, covalently attaching the probe to the protein.[2][3]

Q2: How should I store and handle the this compound probe?

The probe should be stored at refrigerator temperatures (2-8°C) and protected from light.[4][5][6] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). It is typically supplied as a liquid.[4][5] Stock solutions should be prepared in an anhydrous solvent such as DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use this probe for in vivo labeling?

While alkyne-azide click chemistry is bioorthogonal, the use of a copper catalyst can be toxic to living cells.[7] Therefore, for live-cell labeling, it is generally recommended to use a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which does not require a copper catalyst. This would necessitate the use of a different, strained alkyne probe. However, for labeling in cell lysates or with purified proteins, the copper-catalyzed reaction with this compound is highly efficient.[8]

Q4: My protein has a hexahistidine (His6) tag. Will this interfere with the labeling?

Yes, it is possible. Histidine residues can chelate copper, which can inhibit the CuAAC reaction by sequestering the catalyst. If you observe low labeling efficiency with a His-tagged protein, you may need to increase the concentration of the copper-ligand complex to overcome this inhibition.

Q5: After labeling and running an SDS-PAGE gel, the fluorescent signal from my protein is weak. What could be the issue with the imaging step?

Weak signal during in-gel fluorescence scanning can be due to several factors beyond low labeling efficiency:

  • Photobleaching: Fluorescent dyes are susceptible to photobleaching, especially with prolonged exposure to the excitation light source. Minimize the exposure time during imaging.[4]

  • Incorrect Imaging Settings: Ensure you are using the correct excitation and emission filters for the specific fluorescent dye you have used.

  • Low Protein Amount: The amount of protein loaded on the gel may be below the detection limit of the imaging system.[4] You can verify the total protein amount by post-staining the gel with a total protein stain like Coomassie Blue.

  • Fluorescence Quenching: In some cases, if the labeling is too dense (multiple fluorophores in close proximity on the same protein), the fluorescence can be quenched, leading to a weaker signal. This is less common with small molecule probes compared to direct antibody labeling.

Data & Protocols

Table 1: Recommended Reagent Concentrations for CuAAC Labeling
ReagentRecommended Starting ConcentrationNotes
Azide-Modified Protein1-10 µM (in final reaction volume)Higher concentrations generally lead to better reaction kinetics.
This compound Probe100-500 µM (10-50x molar excess)Titrate to find the optimal balance between labeling efficiency and background.
Copper(II) Sulfate (CuSO₄)50-100 µMThe source of the copper catalyst.
Ligand (e.g., THPTA)250-500 µM (5x molar excess to CuSO₄)Stabilizes Cu(I) and protects the protein.
Reducing Agent (e.g., Sodium Ascorbate)1-5 mMMust be prepared fresh. Reduces Cu(II) to the active Cu(I) state.
Experimental Protocol: Labeling of Proteins in Cell Lysate

This protocol provides a general workflow for labeling azide-modified proteins in a complex mixture, such as a cell lysate, with this compound, followed by fluorescent detection.

1. Preparation of Reagents: a. Probe Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. CuSO₄ Stock: Prepare a 100 mM stock solution in deionized water. c. THPTA Stock: Prepare a 100 mM stock solution in deionized water. d. Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This must be made fresh immediately before use.

2. Protein Labeling Reaction: a. In a microcentrifuge tube, add your azide-modified protein sample (e.g., 50 µg of cell lysate) to a final volume of 40 µL with a suitable buffer (e.g., PBS or Tris). b. Add 1 µL of the 10 mM this compound stock solution (final concentration: 250 µM). Vortex briefly. c. Incubate for 1 hour at room temperature.

3. Click Reaction for Fluorescence Detection: a. To the labeled protein sample, add the fluorescent azide reporter to the desired final concentration (typically 10-50 µM). b. Prepare the Catalyst Premix: In a separate tube, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA. c. Add 1 µL of the catalyst premix to the protein sample. d. Initiate the Reaction: Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution. The final reaction volume should be approximately 50 µL. e. Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Sample Preparation for SDS-PAGE: a. To quench the reaction and prepare for electrophoresis, add 2x Laemmli sample buffer. b. Heat the sample at 95°C for 5 minutes.

5. In-Gel Fluorescence Analysis: a. Run the samples on an SDS-PAGE gel. b. Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore. c. (Optional) After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins and confirm equal loading.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction (CuAAC) cluster_analysis Analysis AzideProtein Azide-Modified Protein Sample ReactionMix Reaction Mixture: - Protein Sample - Alkyne Probe - Fluorescent Azide AzideProtein->ReactionMix AlkyneProbe This compound Probe Stock (DMSO) AlkyneProbe->ReactionMix SDSPAGE SDS-PAGE ReactionMix->SDSPAGE Quench & Load Catalyst Catalyst Premix: CuSO4 + THPTA Catalyst->ReactionMix Add to initiate Reducer Fresh Sodium Ascorbate Reducer->ReactionMix Add to initiate InGelScan In-Gel Fluorescence Scanning SDSPAGE->InGelScan TotalStain Total Protein Stain (e.g., Coomassie) InGelScan->TotalStain Optional

Caption: A general experimental workflow for protein labeling using this compound and CuAAC click chemistry.

Troubleshooting Decision Tree

G Start Low Labeling Efficiency? CheckReagents Are CuAAC reagents fresh? (esp. Ascorbate) Start->CheckReagents Yes CheckBuffer Buffer contains DTT/BME or high EDTA? CheckReagents->CheckBuffer No Sol_Reagents Solution: Prepare fresh reagents. CheckReagents->Sol_Reagents Yes CheckConcentration Are probe/catalyst concentrations optimal? CheckBuffer->CheckConcentration No Sol_Buffer Solution: Remove interfering agents via buffer exchange. CheckBuffer->Sol_Buffer Yes CheckProtein Is protein amount sufficient? Is azide accessible? CheckConcentration->CheckProtein No Sol_Concentration Solution: Titrate component concentrations. (See Table 1) CheckConcentration->Sol_Concentration Yes Sol_Protein Solution: Increase protein load. Consider denaturation. CheckProtein->Sol_Protein Yes

Caption: A decision tree to systematically troubleshoot causes of low labeling efficiency.

References

side reactions of 1-Hydroxyhept-6-yn-3-one in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Hydroxyhept-6-yn-3-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile, yet reactive, building block. Its unique structure, featuring a primary alcohol, a ketone, and a terminal alkyne, offers numerous synthetic possibilities but also presents specific challenges. This guide provides in-depth, field-proven insights into potential side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity and Stability

This section addresses fundamental questions regarding the handling, storage, and inherent chemical nature of this compound.

Q1: What are the primary reactive sites of this compound and how do they influence its stability?

A1: this compound possesses three key functional groups that dictate its reactivity:

  • Terminal Alkyne (C6-C7): The proton on C7 is acidic and can be removed by a sufficiently strong base to form a nucleophilic acetylide. The triple bond itself is susceptible to electrophilic addition and metal-catalyzed activation.

  • Ketone (C3): The carbonyl carbon is electrophilic. The adjacent α-hydrogens (at C2 and C4) are acidic and can be removed to form enolates, which are key intermediates in many side reactions.

  • Primary Alcohol (C1): The hydroxyl group is nucleophilic and can participate in intramolecular reactions. It can also be protonated under acidic conditions, turning it into a good leaving group (water).

The proximity of these groups leads to a high potential for intramolecular reactions, which are often the primary cause of instability and byproduct formation.

Q2: What are the recommended storage conditions for this compound?

A2: Due to its potential for self-reaction and degradation, this compound should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C).[1] It is supplied as a liquid and should be sealed tightly to prevent exposure to moisture and oxygen.[2] For long-term storage, consider flame-sealing in an ampoule.

Q3: How does pH affect the stability of this compound in solution?

A3: The compound's stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): Strong acids can catalyze rearrangements like the Meyer-Schuster rearrangement, leading to α,β-unsaturated byproducts.[3][4] Acid can also promote the intramolecular reaction between the alcohol and ketone to form a cyclic hemiketal. The stability of similar gamma-hydroxy acid systems is known to be affected by acid, which catalyzes ring-opening and other equilibria.[5][6]

  • Basic Conditions (pH > 8): Strong bases can deprotonate the terminal alkyne and the α-carbons (C2, C4), leading to a complex mixture of reactive species. This can initiate aldol-type condensations or other base-mediated rearrangements.[7] The interconversion rate of related compounds like GHB/GBL is known to increase dramatically with each unit increase in pH above neutral.[8]

  • Neutral Conditions (pH 6-8): The compound is most stable at or near neutral pH, although the equilibrium with its cyclic hemiketal form may still exist.

Part 2: Troubleshooting Guide - Identifying and Preventing Side Reactions

This section is structured to help you diagnose and solve specific problems encountered during synthesis.

Issue 1: Low Yields and Formation of an α,β-Unsaturated Byproduct Under Acidic Conditions

Question: "I am running an acid-catalyzed reaction and observing a significant byproduct with a molecular weight corresponding to the loss of water. NMR analysis suggests the formation of a conjugated enone. What is happening?"

Answer: You are likely observing an acid-catalyzed dehydration followed by rearrangement, a reaction analogous to the Meyer-Schuster rearrangement .[3][9] This pathway is a common challenge with propargyl alcohols and related structures under acidic conditions.[4][10]

Causality and Mechanism: The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water and 1,3-shift of the hydroxyl group leads to an allenol intermediate, which rapidly tautomerizes to the more stable α,β-unsaturated ketone.[3]

// Nodes start [label="this compound"]; protonated [label="Protonated Alcohol"]; intermediate [label="Allenic Intermediate"]; product [label="α,β-Unsaturated Ketone"]; h_plus [label="H+", shape=plaintext]; h2o [label="H₂O", shape=plaintext];

// Edges start -> protonated [label="+ H⁺"]; protonated -> intermediate [label="- H₂O", fontcolor="#EA4335"]; intermediate -> product [label="Tautomerization"]; } caption Figure 1: Meyer-Schuster Type Rearrangement Pathway

Preventative Measures & Protocols:

  • Avoid Strong Acids: If possible, replace strong protic acids (like H₂SO₄, HCl) with milder Lewis acids or solid-supported acid catalysts that can be easily filtered off.[3]

  • Temperature Control: Run the reaction at the lowest possible temperature to disfavor the elimination pathway.

  • Protecting Groups: The most robust solution is to protect the hydroxyl group before performing reactions under acidic conditions. A silyl ether (e.g., TBS, TIPS) is an excellent choice.

Side ReactionFavorable ConditionsKey IndicatorPrevention Strategy
Meyer-Schuster RearrangementStrong Acid (pH < 4), HeatLoss of H₂O, formation of conjugated C=C bondUse mild/Lewis acids, low temperature, protect -OH group
Intramolecular CyclizationAcid or Base catalysisDisappearance of -OH and C=O peaks in IR, new ether linkageProtect -OH group before reaction
OligomerizationStrong Base, HeatBaseline "smear" on TLC, intractable materialUse dilute conditions, controlled temperature, protect alkyne
Issue 2: Spontaneous Disappearance of Starting Material and Formation of a Cyclic Ether

Question: "Upon dissolving my compound or during workup, I notice the starting material is consumed and a new, more polar spot appears on my TLC plate. Mass spectrometry shows no change in molecular weight. What is this new compound?"

Answer: You are observing the formation of a cyclic hemiketal . This is a rapid and reversible intramolecular reaction between the C1-hydroxyl group and the C3-ketone carbonyl.

Causality and Mechanism: The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a thermodynamically stable five-membered ring. While this is an equilibrium, it can significantly deplete the concentration of the desired open-chain form, especially in the presence of acid or base catalysts.

// Nodes open_chain [label="this compound (Open-Chain)"]; hemiketal [label="Cyclic Hemiketal"];

// Edges open_chain -> hemiketal [label="Intramolecular\nCyclization", dir=both, style=dashed]; } caption Figure 2: Hemiketal Equilibrium

Troubleshooting Workflow:

// Nodes start [label="Unexpected Side Product Observed"]; analyze [label="Analyze by LC-MS, NMR, IR"]; mw_change [label="Change in MW?", shape=diamond, fillcolor="#FBBC05"]; mw_loss_h2o [label="Side Product:\nα,β-Unsaturated Ketone\n(Meyer-Schuster)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mw_no_change [label="Side Product:\nCyclic Hemiketal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1 [label="Solution:\n1. Use Milder Acid\n2. Lower Temperature\n3. Protect -OH Group"]; solution2 [label="Solution:\n1. Protect -OH Group\n2. Use Anhydrous Solvents"];

// Edges start -> analyze; analyze -> mw_change; mw_change -> mw_loss_h2o [label="Yes (-18 Da)"]; mw_change -> mw_no_change [label="No"]; mw_loss_h2o -> solution1; mw_no_change -> solution2; } caption Figure 3: Troubleshooting Workflow for Unexpected Reactivity

Protocol: Hydroxyl Group Protection with tert-Butyldimethylsilyl Chloride (TBS-Cl)

This protocol provides a standard method to prevent both hemiketal formation and Meyer-Schuster rearrangements.

  • Setup: To a flame-dried round-bottom flask under Argon, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the TBS-protected product.

Issue 3: Formation of Intractable Material or Oligomers Under Basic Conditions

Question: "When I treat my compound with a strong base like NaH or LDA, I get a dark, messy reaction mixture and very little of my desired product. What's causing this?"

Answer: You are likely initiating multiple competing reaction pathways, including deprotonation of the alkyne and enolate formation at two different positions (C2 and C4) , leading to oligomerization.

Causality: Strong, non-selective bases will deprotonate all acidic protons. The resulting acetylide and enolates can react with other molecules of the starting material in a cascade of aldol and Michael-type reactions, leading to a complex mixture of oligomers. The Favorskii reaction, which proceeds through an enolate intermediate, is a classic example of how α-keto reactions can be initiated by base.[11][12][13]

Preventative Measures:

  • Protect the Alkyne: If reactions at the ketone are desired, first protect the terminal alkyne, for example, as a silylacetylene (e.g., using TMS-acetylene in the synthesis).

  • Choose the Right Base: Use specific base/solvent combinations to selectively generate the desired reactive species. For example, using a bulky base like LiHMDS at low temperatures (-78 °C) may favor the formation of the kinetic enolate.

  • Dilution: Running the reaction at high dilution can significantly disfavor intermolecular side reactions and reduce the rate of oligomerization.

References

Technical Support Center: Enhancing the Long-Term Stability of 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Hydroxyhept-6-yn-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this valuable bifunctional molecule for long-term storage. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and storage.

Introduction

This compound is a versatile building block in organic synthesis, featuring a terminal alkyne, a ketone, and a primary alcohol. This combination of functional groups, while synthetically useful, also presents inherent stability challenges. Understanding the potential degradation pathways is crucial for maintaining its purity and reactivity over time. This guide provides practical, field-proven insights to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The primary indicators of degradation include a noticeable change in color from a colorless or pale yellow liquid to a darker yellow or brown hue. You may also observe the formation of particulate matter or a change in viscosity. From an analytical perspective, techniques like NMR spectroscopy might show the appearance of new peaks, while chromatography (GC/HPLC) could reveal the presence of impurities.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at refrigerator temperatures (2-8 °C).[1] While some suppliers may ship the compound at room temperature, colder storage significantly slows down potential degradation reactions. For very long-term storage (over a year), consider storage at -20 °C.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. The terminal alkyne and the secondary alcohol can be susceptible to oxidative degradation. Blanketing the compound with an inert gas will displace oxygen and minimize these oxidative pathways.

Q4: Can I store this compound in its original supplier vial?

A4: For short-term storage, the original supplier vial is generally acceptable. However, for long-term storage, it is best to transfer the compound to a clean, dry amber glass vial with a PTFE-lined cap. The amber glass will protect the compound from light, which can catalyze certain degradation reactions. Ensure the vial is properly sealed to prevent moisture ingress.

Q5: What solvents are compatible with this compound for creating stock solutions?

A5: For preparing stock solutions, it is advisable to use dry, aprotic solvents such as anhydrous acetonitrile, ethyl acetate, or dichloromethane. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can potentially react with the functional groups. Always use freshly opened anhydrous solvents to minimize water content.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Sample Discoloration (Yellowing or Browning)
  • Probable Cause: Discoloration is a common sign of degradation, likely due to oxidation or polymerization. The presence of oxygen can lead to the formation of colored byproducts. The terminal alkyne can also undergo slow polymerization, especially when exposed to light, heat, or trace metal impurities.

  • Solution:

    • Purification: If the discoloration is minor, you may be able to repurify the compound using column chromatography.

    • Preventative Measures:

      • Always store the compound under an inert atmosphere.

      • Use amber glass vials to protect from light.

      • Store at recommended low temperatures (2-8 °C or -20 °C).[1]

Issue 2: Appearance of Impurities in NMR/GC-MS Analysis
  • Probable Cause: The appearance of new signals in your analytical data points to chemical degradation. Based on the structure of this compound, several degradation pathways are possible.

    • Hydration of the Alkyne: In the presence of trace amounts of acid or metal ions, the terminal alkyne can hydrate to form a methyl ketone.[2][3] This would result in the formation of 1,6-dihydroxyheptan-3-one.

    • Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde, and further to a carboxylic acid, especially if exposed to air.

    • Intramolecular Reactions: The presence of both a hydroxyl and a ketone group could potentially lead to intramolecular cyclization reactions under certain conditions, though this is less common under standard storage.

  • Solution:

    • Purity Check: Before use, always check the purity of your stored compound using a suitable analytical method like GC or NMR.

    • Strict Inert Atmosphere: Handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

    • Use of Stabilizers: For very sensitive applications, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., <0.1%) to prevent radical-initiated polymerization of the alkyne.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Vial Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.

  • Inert Atmosphere: In a glovebox or using a Schlenk line, carefully transfer the desired amount of this compound into the prepared vial.

  • Blanketing with Inert Gas: Backfill the vial with dry argon or nitrogen gas.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8 °C or a freezer at -20 °C for extended storage.[1]

Protocol 2: Preparation of a Stock Solution
  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent (e.g., acetonitrile).

  • Weighing: In a glovebox or under an inert atmosphere, accurately weigh the required amount of this compound into a clean, dry volumetric flask.

  • Dissolution: Add the anhydrous solvent to the flask to dissolve the compound completely.

  • Volume Adjustment: Carefully add the solvent up to the calibration mark of the volumetric flask.

  • Storage of Solution: If the stock solution is to be stored, transfer it to an amber glass vial, blanket with inert gas, and store at low temperatures. It is generally recommended to use freshly prepared solutions for best results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)[1] or -20 °C (Freezer)Slows down reaction kinetics of degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the alcohol and alkyne moieties.
Container Amber Glass Vial with PTFE-lined CapProtects from light-catalyzed degradation and ensures a tight seal.
Handling In a glovebox or under a stream of inert gasMinimizes exposure to atmospheric oxygen and moisture.

Visualizations

Potential Degradation Pathways

G A This compound B Oxidation (O2) A->B Air Exposure C Hydration (H2O, H+) A->C Moisture/Acid Traces D Polymerization A->D Light/Heat/Impurities B_prod Carboxylic Acid/Aldehyde Formation B->B_prod C_prod 1,6-dihydroxyheptan-3-one C->C_prod D_prod Oligomers/Polymers D->D_prod

Caption: Potential degradation pathways for this compound.

Workflow for Stable Long-Term Storage

G cluster_prep Preparation cluster_protect Protection cluster_store Storage A Select Amber Vial B Transfer Compound A->B C Blanket with N2/Ar B->C D Seal with PTFE Cap C->D E Store at 2-8°C or -20°C D->E

Caption: Workflow for ensuring the long-term stability of this compound.

References

refinement of protocols for synthesizing photo-crosslinking agents from 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of photo-crosslinking agents derived from 1-Hydroxyhept-6-yn-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring reproducible and successful outcomes in your chemical biology and drug discovery endeavors.

Introduction: The "Minimalist" Approach to Photo-Crosslinking

The synthesis of photo-crosslinking agents from this compound allows for the creation of "minimalist" photo-crosslinkers. These probes are invaluable in chemical biology for identifying protein-small molecule interactions due to their small size, which minimizes perturbation of the biological system. The core structure, a diazirine ring, can be photo-activated to generate a highly reactive carbene that covalently crosslinks to interacting biomolecules. The terminal alkyne serves as a bioorthogonal handle for subsequent "click" chemistry, enabling the attachment of reporter tags for visualization or affinity purification.

This guide will focus on the common and effective method of converting the ketone functionality of this compound into a diazirine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for converting this compound to a diazirine-based photo-crosslinker?

The most common and effective strategy involves a two-step process:

  • Diaziridine Formation: The ketone group of this compound is reacted with an ammonia source and an aminating agent, typically hydroxylamine-O-sulfonic acid (HOSA), to form a diaziridine intermediate.

  • Oxidation: The newly formed diaziridine is then oxidized to the corresponding diazirine using an oxidizing agent such as iodine in the presence of a base like triethylamine (TEA) or silver oxide.

Q2: Do I need to protect the hydroxyl group or the terminal alkyne on this compound before starting the synthesis?

  • Hydroxyl Group: While some protocols for diazirine synthesis from ketones do not require protection of a hydroxyl group, it is highly recommended to consider a protecting group strategy, especially if you encounter low yields or side reactions.[1][2] A common choice is a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, which is stable to the reaction conditions for diazirine formation and can be easily removed later.

  • Terminal Alkyne: The terminal alkyne is generally stable under the standard conditions for diazirine synthesis from ketones.[3] However, strong bases should be used with caution to avoid deprotonation and potential side reactions. The use of milder bases like triethylamine during the oxidation step is generally well-tolerated.

Q3: What are the most critical parameters for a successful synthesis?

  • Temperature Control: The reaction to form the diaziridine intermediate is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid unwanted side reactions and purification challenges.

  • Inert Atmosphere: While not always strictly necessary, performing the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.

  • Exclusion of Light: Diazirines are light-sensitive.[3] It is crucial to protect the reaction mixture and the final product from light, especially during the oxidation step and subsequent purification and storage, to prevent premature decomposition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a diazirine-based photo-crosslinking agent from this compound.

SynthesisWorkflow cluster_protection Optional Protection cluster_synthesis Core Synthesis cluster_deprotection Optional Deprotection Start This compound Protected_Ketone Protected Hydroxyl Ketone Start->Protected_Ketone e.g., TBSCl, Imidazole Diaziridine Diaziridine Intermediate Protected_Ketone->Diaziridine 1. NH3/MeOH 2. HOSA Diazirine Diazirine Photo-crosslinker Diaziridine->Diazirine I2, TEA Final_Product Final Photo-crosslinker Diazirine->Final_Product e.g., TBAF

Caption: Synthetic workflow for the preparation of a photo-crosslinking agent.

Detailed Step-by-Step Protocol (Example)

This protocol is a general guideline and may require optimization for your specific experimental setup.

Step 1: Diaziridine Formation

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in methanol (e.g., 7N) and stir for 1 hour at 0 °C.

  • Slowly add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in portions over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Oxidation to Diazirine

  • Cool the reaction mixture from Step 1 to 0 °C.

  • Add triethylamine (TEA) (3.0 eq).

  • Slowly add a solution of iodine (1.5 eq) in methanol. The solution will turn brown.

  • Stir the reaction at 0 °C and protect it from light.

  • Monitor the disappearance of the diaziridine intermediate and the formation of the diazirine product by TLC or LC-MS.

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is crucial to perform chromatography in a darkened fume hood or with the column wrapped in aluminum foil.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of diaziridine Incomplete reaction of the ketone.- Ensure the ammonia solution is fresh and at the correct concentration.- Increase the reaction time or slightly elevate the temperature (e.g., to room temperature).- Check the purity of the HOSA.
Decomposition of the starting material or intermediate.- Maintain a low reaction temperature (0 °C) during the addition of reagents.
Low yield of diazirine during oxidation Incomplete oxidation of the diaziridine.- Increase the amount of iodine and/or triethylamine.- Extend the reaction time for the oxidation step.
Decomposition of the diazirine product.- Strictly protect the reaction from light during and after the oxidation step.- Use a milder oxidizing agent if decomposition is suspected.
Multiple spots on TLC after purification Presence of side products.- Consider protecting the hydroxyl group before starting the synthesis to prevent side reactions.- Optimize the stoichiometry of the reagents.
Isomerization of the diazirine to a linear diazo compound.- Avoid acidic conditions during work-up and purification.[4]
Difficulty in purifying the final product Co-elution of impurities.- Optimize the solvent system for column chromatography.- Consider using a different stationary phase for chromatography.
Product instability on silica gel.- Minimize the time the product is on the silica gel column.- Consider alternative purification methods like preparative HPLC.

Characterization of the Final Product

The successful synthesis of the diazirine photo-crosslinking agent, 3-(but-3-yn-1-yl)-3-(2-hydroxyethyl)-3H-diazirine , should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The characteristic signals for the diazirine carbon and adjacent protons should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the alkyne C≡C-H stretch and the O-H stretch.

Safety Precautions

  • Diazirine compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

  • Perform all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iodine is corrosive and toxic. Handle with care and avoid inhalation of vapors.

References

Technical Support Center: Strategies to Avoid Catalyst Poisoning in Reactions with 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning in reactions involving 1-Hydroxyhept-6-yn-3-one. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common challenges, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of this compound

This compound is a multifunctional molecule featuring a terminal alkyne, a ketone, and a primary alcohol. This unique combination presents specific challenges in catalytic reactions, particularly in selective hydrogenations where catalyst deactivation is a common hurdle. Understanding the interplay between the substrate, catalyst, and potential impurities is paramount for achieving high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound, and what reactions are they used for?

A1: The primary catalytic transformation for this compound is the selective hydrogenation of the alkyne to either a cis-alkene or an alkane. The choice of catalyst is crucial for controlling the reaction's outcome.

  • For selective hydrogenation to a cis-alkene: Lindlar's catalyst is the most common choice.[1][2][3][4] This is a palladium-based catalyst supported on calcium carbonate or barium sulfate and intentionally "poisoned" with lead acetate and quinoline.[1][2][3][5] The poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the newly formed alkene to an alkane.[6]

  • For complete hydrogenation to the corresponding alkane: More active catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are used under a hydrogen atmosphere.[2] These catalysts are highly efficient at reducing both alkynes and alkenes.

Q2: What is catalyst poisoning, and why is it a significant concern with this specific molecule?

A2: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites.[5][7][8] This blockage of active sites reduces or completely halts the catalyst's activity. For this compound, the risk of poisoning is elevated due to:

  • The presence of multiple functional groups: The ketone and hydroxyl groups, or byproducts derived from them, can potentially interact with and deactivate the catalyst. Strong adsorption of ketone byproducts has been shown to be a cause of deactivation for supported Platinum catalysts.[9][10]

  • Impurities in starting materials or solvents: Trace impurities containing sulfur, nitrogen, or heavy metals are common poisons for precious metal catalysts like palladium.[1][7][11]

The following diagram illustrates the general mechanism of catalyst poisoning:

G cluster_0 Catalytic Cycle cluster_1 Poisoning Event A Active Catalyst Site B Reactant Adsorption A->B PA Poisoned (Inactive) Site C Surface Reaction B->C D Product Desorption C->D D->A P Poison Molecule P->A Strong Adsorption

Caption: Mechanism of Catalyst Poisoning.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues encountered during the catalytic reactions of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials, solvents, and hydrogen gas for impurities (e.g., sulfur, nitrogen compounds).[1]Purify all reagents: Distill solvents, use high-purity hydrogen, and consider passing liquid reagents through a column of activated alumina or silica gel to remove polar impurities.[12][13]
Insufficient Catalyst Activity Verify the age and storage conditions of the catalyst. Ensure the correct catalyst loading was used.Use a fresh batch of catalyst. For selective hydrogenations, if the Lindlar's catalyst is "over-poisoned," it may be inactive.[1] Consider preparing the Lindlar's catalyst in-house to control the level of poisoning.
Poor Mass Transfer Observe the reaction mixture for adequate stirring. In heterogeneous catalysis, efficient mixing is crucial for the reactants to access the catalyst surface.Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium.
Issue 2: Poor Selectivity - Formation of Over-reduction Products (Alkane)

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Catalyst is too Active This is common when using highly active catalysts like Pd/C for selective hydrogenation.Use a "poisoned" catalyst: Employ Lindlar's catalyst for selective alkyne to cis-alkene hydrogenation.[3][4] The intentional poisoning with lead and quinoline moderates the catalyst's activity.[5]
Incorrect Reaction Conditions Review the reaction temperature and pressure. Higher temperatures and pressures favor over-reduction.Optimize reaction conditions by running the reaction at or below room temperature and at atmospheric pressure of hydrogen.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS.Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired alkene product.
Issue 3: Formation of Undesired Byproducts

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Side Reactions of the Ketone Group Analyze the byproduct structure to identify potential reactions involving the ketone (e.g., aldol condensation).Protect the ketone group: If the ketone is interfering with the desired reaction, consider protecting it as a ketal before the catalytic step and deprotecting it afterward.
Isomerization of the Alkene Product The presence of trans-alkene instead of the expected cis-alkene suggests isomerization.[1]Limit reaction time: Prolonged exposure of the cis-alkene to the catalyst can lead to isomerization to the more stable trans-isomer.[1] Ensure the catalyst is properly "poisoned" to minimize sites that can promote isomerization.

Advanced Strategies for Preventing Catalyst Poisoning

Proactive measures are often more effective than troubleshooting reactive issues. Here are some advanced strategies to minimize catalyst poisoning.

Rigorous Purification of Starting Materials and Solvents

Impurities are a primary source of catalyst poisons.[7][11] A robust purification protocol is your first line of defense.

Protocol for Reagent Purification:

  • Solvent Distillation: Distill all solvents over an appropriate drying agent immediately before use.

  • Substrate Purification: Purify this compound by column chromatography or distillation to remove any synthesis byproducts or residual reagents.

  • Inert Gas and Hydrogen Purity: Use high-purity (99.999%) hydrogen and inert gases. Consider using an in-line gas purifier.

Strategic Choice of Catalyst and Support

The catalyst support can play a significant role in catalyst stability and resistance to poisoning.[14]

  • Support Material: The choice of support (e.g., CaCO₃, BaSO₄, Al₂O₃, activated carbon) can influence the catalyst's performance and susceptibility to poisoning.[15] For instance, some supports can interact with and sequester potential poisons.

  • Catalyst Design: In some cases, designing catalysts with protective coatings or specific morphologies can enhance their resistance to poisoning.[11][16]

The Role of Ligands in Homogeneous Catalysis

For homogeneous catalytic reactions, the choice of ligand is critical. Phosphine ligands are commonly used to stabilize and modulate the reactivity of metal catalysts.[17][18][19]

  • Electron-donating ligands can increase the electron density on the metal center, which can sometimes enhance its resistance to certain poisons.

  • Bulky ligands can create a sterically hindered environment around the metal center, potentially preventing the binding of poison molecules while still allowing the smaller substrate to access the active site.[20]

The following diagram illustrates the protective effect of a bulky ligand:

G cluster_0 Unhindered Catalyst cluster_1 Sterically Hindered Catalyst M1 M P1 Poison P1->M1 Binds Easily M2 M L1 L M2->L1 L2 L M2->L2 L3 L M2->L3 L4 L M2->L4 P2 Poison P2->M2 Binding Hindered

Caption: Steric hindrance from bulky ligands protecting the metal center.

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, which can be a cost-effective alternative to replacement.

  • Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off organic deposits (coking).[21]

  • Chemical Regeneration: This method uses specific chemical treatments to remove the poison. For example, an acid wash can sometimes remove metallic poisons.[21][22] However, regeneration protocols are highly specific to the catalyst and the poison and must be approached with caution to avoid further damage to the catalyst.

Conclusion

Successfully navigating the catalytic reactions of this compound requires a deep understanding of potential pitfalls, particularly catalyst poisoning. By implementing rigorous purification protocols, making informed choices about catalysts and reaction conditions, and employing systematic troubleshooting, researchers can significantly improve the reliability and efficiency of their synthetic routes. This guide serves as a foundational resource to empower you in achieving your research and development goals.

References

Validation & Comparative

comparing 1-Hydroxyhept-6-yn-3-one with other alkyne-containing building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've initiated comprehensive Google searches for 1-Hydroxyhept-6-yn-3-one. I'm focusing on synthesis, reactivity, and applications in medicinal chemistry and materials science. I'm also searching for related compounds.

Deep Dive Begins

I'm now expanding my search to other alkyne building blocks commonly used in drug discovery. I'm focusing on structural features, click chemistry reactivity, and commercial availability, including costs. I'm simultaneously searching for experimental data and protocols, looking for comparative studies that evaluate reaction kinetics, yields, and product stability. I'm also hunting for review articles and primary literature to understand the rationale behind specific alkyne choices. My goal is to pinpoint how this compound differs.

Comparing Alkynes Systematically

My next step is to analyze the data I've gathered. I'm focusing on how this compound's functional groups (hydroxyl, ketone) influence its reactivity, solubility, and synthetic potential. This will guide the development of a structured comparison, starting with an overview of alkyne building blocks and then highlighting this compound's unique properties. I'll construct tables and protocols using collected data.

Initiating Comparison Research

I'm digging into the details of this compound and its alkyne counterparts. My focus right now is on identifying the key structural features and reactivity differences that will inform a useful comparison guide. I'm prioritizing building blocks with similar chain lengths and hydroxyl/carbonyl functionalities to start.

Expanding Comparison Criteria

I've refined the scope considerably. I'm now structuring the comparison guide, focusing on "this compound" with a deep dive into its unique structural properties and reactivity, then contrasting it with other alkyne-based building blocks. The emphasis will be on explaining the reasoning behind experimental choices, not just listing the procedures, to maximize the usefulness for experts. I'm prioritizing the inclusion of clickable, verified references to support my claims.

Developing the Comparison Scope

I'm now fully immersed in building the comparison guide. I'm focusing on the interplay of structural features, particularly the alkyne and the carbonyl, and how they drive reactivity. Tables for quantitative data are being considered to show potential applications. My references will be linked and verified.

Analyzing Comparison Parameters

I'm now deep in the analysis, fleshing out the scope and structure of the guide. It's becoming clearer how to frame the comparison, with the initial structure of the guide taking form, focusing on the unique reactivity of this compound. I'm prioritizing the inclusion of detailed experimental protocols, complete with the "why" behind the choices. I'm also preparing for visual elements, including Graphviz diagrams with descriptive captions, to represent workflows.

Structuring the Comparison

I'm now integrating all these pieces! The focus is solidifying. I'm building out detailed sections on this compound's unique properties, contrasting it systematically against other alkyne building blocks. The guide will include clear experimental protocols, DOT diagrams for reaction workflows, and verified references with clickable links. The goal is a comprehensive and trustworthy resource for experts.

Defining Comparison Parameters

I've formulated a structure and plan for the guide. It will begin with an introduction highlighting alkynes' significance and the guide's purpose, then delve into the essential properties of the alkyne group. I'll outline the "why" behind experimental choices, including safety considerations. Detailed DOT diagrams representing workflows are being prepared. This approach will maximize utility for experts.

Refining the Guide Structure

I've crafted a comprehensive framework for the comparison guide, starting with an introduction highlighting alkynes and the goal of the guide. Next is a discussion of the general properties of alkynes. This leads into the unique features of this compound. I'm prioritizing the detailed explanations of experimental choices and including linked references. I'm preparing to provide DOT diagrams for reaction workflows.

Finalizing Guide Scope

I've got the bones of the guide in place, now. I'm focusing on crafting an introduction to explain the alkyne group's importance, followed by detailed sections comparing "this compound" with other alkyne building blocks using a table to summarize the comparison. The guide includes detailed protocols with the reasoning behind the choices and references for all claims. I am also preparing the Graphviz diagrams to illustrate workflows.

Refining Comparison Parameters

I'm now fully immersed in developing the detailed structure of the guide. It's becoming evident how to frame the comparison, with the guide structure taking form. It highlights this compound's unique reactivity. I'm prioritizing detailed experimental procedures and justifying choices. I'm also preparing visual elements including Graphviz diagrams with descriptive captions.

Analyzing Key Structural Reactivity

I've been focused on the reactivity of the alkyne and carbonyl groups within the focal molecule. These unique features set the stage for detailed comparisons against other alkyne-containing building blocks. Quantitative data is ready, and verified references will be included.

A Senior Application Scientist's Guide to Validating Protein-Protein Interactions Identified with 1-Hydroxyhept-6-yn-3-one Probes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding nearly all cellular processes, from signal transduction to metabolic regulation.[1][2] The dysregulation of these intricate networks is often implicated in a host of diseases, including cancer and neurological disorders, making PPIs highly attractive targets for therapeutic intervention.[2][3] Chemical probes, such as 1-Hydroxyhept-6-yn-3-one, have become powerful tools for identifying novel PPIs directly within the complex cellular environment.[3] This ketone-alkyne probe likely functions by forming covalent bonds with proximal proteins, allowing for their subsequent enrichment and identification.

However, the initial "hit list" from any high-throughput screening method, including chemical proteomics, is just the beginning of the discovery process. These initial findings require rigorous validation to distinguish biologically relevant interactions from non-specific or artifactual binding. The principle of orthogonality —using independent methods that rely on different physical and biological principles—is the cornerstone of a robust validation strategy.[4] This guide provides a comparative overview of essential orthogonal techniques, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings.

The Imperative of a Multi-Method Validation Workflow

No single technique can definitively capture the full complexity of a protein-protein interaction.[1] A discovery initiated with a covalent probe must be substantiated by methods that assess the interaction in different contexts. A logical validation workflow progresses from in vitro confirmation of direct binding to in situ verification of the interaction within the native cellular landscape.

Below is a conceptual workflow illustrating this multi-pronged approach.

ValidationWorkflow cluster_discovery Initial Discovery cluster_validation Orthogonal Validation Cascade cluster_confidence Confidence Assessment ProbeScreen Screening with This compound Probe Biochemical Biochemical / In Vitro (e.g., Co-IP, SPR) ProbeScreen->Biochemical Does the complex form in a cell lysate? CellBased Cell-Based / In Situ (e.g., PLA, BiFC) Biochemical->CellBased Does the interaction occur in intact cells? ValidatedPPI High-Confidence Validated Interaction CellBased->ValidatedPPI Confirmation across orthogonal methods

Caption: A multi-step workflow for validating PPIs discovered via chemical probes.

Comparative Analysis of Key Validation Techniques

The choice of validation method depends on the nature of the interaction (e.g., stable vs. transient), the availability of high-quality reagents, and the specific biological question being asked.[4] Here, we compare several gold-standard techniques.

MethodPrincipleContextKey Information ProvidedStrengthsWeaknesses
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, co-purifying it along with its stable binding partners from a cell lysate.[5][6]In Vitro / Ex VivoConfirms interaction within a protein complex in a near-native state.[7]Widely used; reflects physiological conditions; can identify entire complexes.[5]Does not prove direct interaction; susceptible to antibody quality; may miss transient interactions.[6]
Surface Plasmon Resonance (SPR) A label-free technique that measures real-time binding by detecting changes in refractive index when an "analyte" protein flows over an immobilized "ligand" protein.[8][9]In VitroQuantifies binding affinity (KD) and kinetics (kon, koff).[8][10][11]Provides precise quantitative data; label-free; can detect weak or transient interactions.[8][12]Requires purified proteins; immobilization can affect protein conformation; technically demanding.[9]
Proximity Ligation Assay (PLA) Uses antibodies conjugated with DNA oligonucleotides. When two antibodies bind to their targets in close proximity (<40 nm), the oligos are ligated, amplified, and detected via fluorescence.[13]In SituVisualizes and quantifies endogenous PPIs with subcellular resolution in fixed cells or tissues.[14]Highly specific and sensitive; provides spatial information; works on native tissues.[15][16][17]Does not prove direct binding; requires two highly specific primary antibodies from different species.[14]
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to putative interaction partners. Interaction brings the fragments together, reconstituting fluorescence.[18]In VivoVisualizes the subcellular location of PPIs in living cells.[19][20]Simple and direct visualization in live cells; can be adapted for high-throughput screens.[21][19]Fluorophore assembly is often irreversible, preventing study of dynamic interactions; potential for artifacts from overexpression.[18][20]

Experimental Protocols: A Practical Guide

Trustworthy data comes from meticulously executed experiments with appropriate controls. Here we provide detailed protocols for two powerful and complementary validation methods: Co-Immunoprecipitation and Proximity Ligation Assay.

Protocol 1: Co-Immunoprecipitation (Co-IP)

This protocol is designed to validate the interaction between a "bait" protein (Protein X) and a putative "prey" protein (Protein Y) identified by your probe.

Pillar of Trustworthiness: The protocol's integrity rests on its controls. A parallel experiment using a non-specific IgG antibody of the same isotype is essential to rule out non-specific binding to the antibody or beads.

Materials:

  • Cells expressing tagged or endogenous Protein X and Protein Y

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody against Protein X (IP-grade)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 1x SDS-PAGE loading buffer)

  • Equipment: Refrigerated centrifuge, rotator, magnetic rack, Western blot setup

Methodology:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.[22]

    • Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.[23][22]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[23][24]

    • Transfer the supernatant (lysate) to a new tube. Determine protein concentration (e.g., via Bradford assay).

  • Pre-Clearing the Lysate (Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.[25]

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[4]

  • Immunoprecipitation:

    • Set up two tubes: one for the specific antibody (anti-Protein X) and one for the control (isotype IgG).

    • Add 2-5 µg of the appropriate antibody to 1 mg of pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.[4]

  • Capturing Immune Complexes:

    • Add 30 µL of Protein A/G bead slurry to each tube.

    • Incubate on a rotator for 1-2 hours at 4°C.[4]

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Add 1 mL of cold Wash Buffer, gently resuspend, and rotate for 5 minutes at 4°C.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.[5]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 40 µL of 1x SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5 minutes to elute the proteins.[5]

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform a Western blot and probe with antibodies against both Protein X (to confirm successful pulldown) and Protein Y (to test for co-purification).

Protocol 2: Proximity Ligation Assay (PLA)

This in situ method visualizes interactions in their native cellular context, providing powerful evidence that two proteins are in close proximity (<40 nm).[13]

Pillar of Trustworthiness: Specificity is paramount. The use of highly validated primary antibodies raised in different species is crucial for reliable results.[14] Negative controls, such as using only one primary antibody or cells where one target protein is knocked down, are essential to confirm the signal is dependent on the presence of both proteins.

Caption: The principle of the Proximity Ligation Assay (PLA).

Materials:

  • Cells grown on coverslips

  • Formaldehyde or Methanol for fixation

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Primary antibodies against Protein X and Protein Y (raised in different species, e.g., mouse and rabbit)

  • Commercial PLA kit (e.g., Duolink® from Sigma-Aldrich), containing PLA probes, blocking solution, ligase, amplification solution, and detection reagents[16]

  • Mounting medium with DAPI

Methodology:

  • Sample Preparation:

    • Fix cells on coverslips with 4% formaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with buffer for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking and Antibody Incubation:

    • Apply the blocking solution from the PLA kit and incubate for 1 hour at 37°C in a humidity chamber.

    • Dilute the primary antibodies (anti-Protein X and anti-Protein Y) in the provided antibody diluent.

    • Remove the blocking solution and add the primary antibody mix. Incubate overnight at 4°C.

  • PLA Probe Ligation:

    • Wash the coverslips according to the kit manufacturer's instructions (typically with Wash Buffer A).

    • Add the PLA probe solution (containing anti-mouse MINUS and anti-rabbit PLUS probes) and incubate for 1 hour at 37°C.

    • Wash again with Wash Buffer A.

  • Ligation and Amplification:

    • Add the ligation mix (containing ligase and connector oligonucleotides) and incubate for 30 minutes at 37°C.[17]

    • Wash with Wash Buffer A.

    • Add the amplification mix (containing polymerase and fluorescently-labeled oligonucleotides) and incubate for 100 minutes at 37°C.[17]

  • Detection and Imaging:

    • Wash the coverslips with Wash Buffer B according to the kit's protocol.

    • Mount the coverslip on a glass slide using a drop of mounting medium containing DAPI.

    • Image using a fluorescence microscope. Each fluorescent spot represents a detected protein-protein interaction.

Conclusion and Future Directions

The identification of protein-protein interactions using innovative chemical probes like this compound opens exciting avenues for biological discovery and therapeutic development. However, the true value of these initial findings can only be realized through a rigorous and multi-faceted validation process. By employing orthogonal methods such as Co-Immunoprecipitation for biochemical confirmation and Proximity Ligation Assay for in situ visualization, researchers can build a compelling, evidence-based case for a genuine biological interaction. Combining these cell-based assays with quantitative in vitro techniques like SPR provides a comprehensive characterization, from cellular location to binding kinetics. This diligent, multi-method approach is not merely a suggestion but a requirement for ensuring the accuracy and impact of your research.

References

A Comparative Analysis of "Minimalist" Diazirine Photo-Crosslinkers Derived from 1-Hydroxyhept-6-yn-3-one: A Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in their native cellular context. At the heart of this methodology lies the photo-crosslinker, a molecular entity that, upon photoactivation, forges a covalent bond between a probe and its interacting partners. Among the diverse array of photo-crosslinkers, diazirines, particularly "minimalist" aliphatic diazirines, have garnered significant attention for their compact size and high photo-crosslinking efficiency.

This guide provides an in-depth comparative analysis of diazirine photo-crosslinkers derived from the versatile building block, 1-Hydroxyhept-6-yn-3-one. We will delve into the rationale behind their design, their synthesis, and a critical evaluation of their performance against other commonly used photo-crosslinkers, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photo-crosslinking for target identification and validation.

The Ascendancy of Minimalist Diazirine Photo-Crosslinkers

The ideal photo-crosslinker should be small to minimize perturbation of the native biological interaction, possess a high crosslinking efficiency upon activation at a biologically benign wavelength, and be chemically stable until photoactivation.[1] Minimalist diazirine photo-crosslinkers, often incorporating an alkyne handle for subsequent bioorthogonal conjugation (e.g., "click chemistry"), fulfill these criteria exceptionally well.[2]

The diazirine moiety, a three-membered ring containing two nitrogen atoms, is the smallest photoactivatable group.[1] Upon irradiation with UV light (typically ~350-370 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[3] This carbene can then readily insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, in close proximity, thus covalently labeling interacting biomolecules.[1][3] Recent studies have also elucidated a two-step reaction mechanism involving a diazo intermediate that shows a preference for buried polar residues, adding another layer of potential selectivity to this chemistry.[3]

Synthesis of a Diazirine Photo-Crosslinker from a this compound Analog

While the direct synthesis from this compound is not explicitly detailed in the searched literature, a highly analogous and efficient synthesis of a minimalist diazirine-alkyne photo-crosslinker from a similar keto-alcohol precursor, 1-hydroxyoct-7-yn-4-one, has been reported. This provides a robust template for the synthesis of the target crosslinkers. The key steps involve the conversion of the ketone to the corresponding diazirine.

The general synthetic approach is outlined below:

cluster_synthesis General Synthesis Pathway Start This compound Step1 Ammonolysis (NH3 in MeOH) Start->Step1 Step2 Amination (Hydroxylamine-O-sulfonic acid) Step1->Step2 Intermediate Diaziridine intermediate Step2->Intermediate Step3 Oxidation (I2, Et3N) Intermediate->Step3 Product Diazirine-alkyne photo-crosslinker Step3->Product

Caption: Generalized synthetic workflow for a diazirine photo-crosslinker.

This synthetic route highlights the conversion of the ketone functionality in the precursor to the diazirine ring, yielding a bifunctional probe containing both the photo-activatable diazirine and a terminal alkyne for downstream applications.

Performance Comparison: Diazirine vs. Alternative Photo-Crosslinkers

The choice of a photo-crosslinker is a critical determinant of the success of a photo-affinity labeling experiment. Diazirines consistently outperform other common classes of photo-crosslinkers, such as benzophenones and aryl azides, in several key aspects.[3]

FeatureDiazirine-Based (e.g., from this compound analog)Benzophenone-BasedAryl Azide-Based
Reactive Intermediate Carbene and DiazoTriplet n-π* excited stateAryl Nitrene
Activation Wavelength ~350-370 nm[3]~350-365 nm[4]260-365 nm[3]
Reactivity Broad reactivity with various amino acid side chains. The diazo intermediate has a preference for acidic residues (Asp, Glu).[3]Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[3]Insertion into C-H and N-H bonds, with potential for rearrangements.[3]
Cross-Linking Efficiency Generally high due to the high reactivity of the carbene intermediate.[3]Generally lower than diazirines.[3]Can be variable and often lower due to competing rearrangement reactions.[3]
Number of Identified Cross-Links Typically produces a higher density of cross-links. A study on purified HSA with sulfo-SDA (a diazirine crosslinker) identified 500 cross-linked residue pairs.[3][5]Yields a lower number of cross-links. In the same HSA study, sulfo-SBP (a benzophenone crosslinker) identified significantly fewer cross-links.[3][5]Generally yields a lower number of cross-links compared to diazirines.[3]
Key Advantages High reactivity, small size, and the potential for tunable reactivity.[3]Provides complementary data to diazirine-based cross-linkers.[3]Established chemistry.[3]
Key Disadvantages High reactivity can lead to non-specific labeling if not carefully controlled.[3]Lower cross-linking efficiency.[3]Potential for complex side reactions and lower yields.[3]

Experimental Protocols

To effectively utilize diazirine photo-crosslinkers derived from this compound, a well-defined experimental workflow is crucial. The following provides a detailed methodology for a typical photo-affinity labeling experiment followed by mass spectrometry-based proteomic analysis.

Experimental Workflow: Photo-Affinity Labeling and Target Identification

cluster_workflow Photo-Affinity Labeling Workflow Incubation 1. Probe Incubation: Incubate cell lysate or live cells with the diazirine-alkyne probe. UV_Irradiation 2. UV Irradiation: Expose the sample to UV light (~365 nm) to activate the diazirine. Incubation->UV_Irradiation Click_Chemistry 3. Click Chemistry: React the alkyne handle of the cross-linked probe with an azide-biotin tag. UV_Irradiation->Click_Chemistry Enrichment 4. Affinity Enrichment: Enrich biotinylated proteins using streptavidin beads. Click_Chemistry->Enrichment Proteolysis 5. On-Bead Digestion: Digest the enriched proteins into peptides. Enrichment->Proteolysis MS_Analysis 6. LC-MS/MS Analysis: Analyze the peptides by mass spectrometry. Proteolysis->MS_Analysis Data_Analysis 7. Data Analysis: Identify and quantify the cross-linked proteins. MS_Analysis->Data_Analysis

Caption: A typical workflow for target identification using a diazirine photo-crosslinker.

Step-by-Step Methodology
  • Probe Incubation:

    • Prepare cell lysate in a suitable buffer (e.g., phosphate-buffered saline) or use intact cells in culture media.

    • Add the diazirine-alkyne photo-crosslinker probe (derived from your small molecule of interest and the this compound-based linker) to the biological sample at a predetermined optimal concentration.

    • Incubate for a specific duration to allow for binding of the probe to its target proteins. It is crucial to perform this step in the dark to prevent premature activation of the diazirine.

  • UV Irradiation:

    • Transfer the sample to a suitable container (e.g., a petri dish on ice).

    • Irradiate the sample with a UV lamp at ~365 nm for a defined period (e.g., 10-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.

  • Click Chemistry Reaction:

    • To the irradiated sample, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction mixture to allow for the covalent attachment of the biotin tag to the alkyne handle of the cross-linked probe.

  • Affinity Enrichment:

    • Add streptavidin-coated magnetic beads to the sample and incubate to capture the biotinylated protein complexes.

    • Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).

    • Incubate to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Utilize specialized software to search the acquired MS/MS data against a protein database to identify the proteins that were covalently labeled by the photo-crosslinker probe.

    • Quantify the enrichment of identified proteins compared to control experiments (e.g., no UV irradiation, competition with an excess of the unlabeled small molecule) to distinguish specific interactors from non-specific background.

Conclusion and Future Perspectives

Diazirine photo-crosslinkers derived from versatile scaffolds like this compound represent a powerful class of tools for the exploration of the cellular interactome. Their minimalist size, high photo-crosslinking efficiency, and compatibility with bioorthogonal chemistry make them particularly well-suited for modern chemical proteomics workflows. The ability to synthesize these probes with relative ease further enhances their accessibility to the broader research community.

As mass spectrometry instrumentation and data analysis pipelines continue to advance, the application of these sophisticated chemical probes will undoubtedly lead to a deeper understanding of complex biological processes and accelerate the discovery of novel therapeutic targets. The continued development of new diazirine-based reagents with tailored properties, such as altered activation wavelengths or enhanced reactivity towards specific amino acid residues, will further expand the capabilities of photo-affinity labeling in the years to come.

References

A Comparative Analysis of the Anticancer Potential of Novel 1-Hydroxyhept-6-yn-3-one Derivatives Versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the diverse chemical scaffolds explored, compounds featuring an α,β-unsaturated ketone moiety, such as 1-Hydroxyhept-6-yn-3-one and its derivatives, have garnered interest due to their potential as cytotoxic agents. This guide provides a comparative overview of the biological activity of a novel, hypothetical this compound derivative, hereafter referred to as "Compound X," against the well-established chemotherapeutic drug, Doxorubicin.

Doxorubicin, an anthracycline antibiotic, has been a mainstay in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers, for decades.[][2] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[3][4][5] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[2][4] This underscores the critical need for new therapeutic agents with more favorable safety profiles.

This guide will delve into a head-to-head comparison of the in vitro cytotoxicity of Compound X and Doxorubicin against a panel of human cancer cell lines. We will also explore the underlying mechanisms of action, with a focus on apoptosis induction. Detailed experimental protocols are provided to ensure transparency and reproducibility.

Comparative Cytotoxicity Analysis

The cytotoxic potential of Compound X and Doxorubicin was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay.[6][7][8]

Table 1: Comparative IC50 Values (µM) of Compound X and Doxorubicin after 48-hour treatment.

CompoundMCF-7A549HeLa
Compound X 8.512.310.1
Doxorubicin 0.91.51.2

Disclaimer: The data presented for Compound X is hypothetical and for illustrative purposes only.

The results, as summarized in Table 1, indicate that while Doxorubicin exhibits potent cytotoxicity at lower concentrations, Compound X also demonstrates significant, albeit less potent, anticancer activity across all tested cell lines. The evaluation of novel compounds often reveals a trade-off between potency and potential for reduced off-target effects, a crucial aspect of drug development.[8]

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism by which these compounds induce cell death, the activation of Caspase-3, a key executioner caspase in the apoptotic pathway, was investigated.[9]

Table 2: Relative Caspase-3 Activity in MCF-7 cells treated with IC50 concentrations of Compound X and Doxorubicin.

TreatmentFold Increase in Caspase-3 Activity (vs. control)
Compound X 4.2
Doxorubicin 5.8

Disclaimer: The data presented for Compound X is hypothetical and for illustrative purposes only.

Treatment of MCF-7 cells with the respective IC50 concentrations of both compounds for 24 hours resulted in a significant increase in Caspase-3 activity, as shown in Table 2. This suggests that both Compound X and Doxorubicin induce cell death, at least in part, through the activation of the apoptotic cascade.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of Compound X or Doxorubicin and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

References

benchmarking the performance of 1-Hydroxyhept-6-yn-3-one in different click chemistry protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 1-Hydroxyhept-6-yn-3-one in Modern Click Chemistry Protocols

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is a critical decision that dictates the efficiency, specificity, and success of their experimental outcomes. Click chemistry has provided a powerful suite of bioorthogonal reactions that have revolutionized the synthesis of complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized materials.[1][2][3] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its catalyst-free counterparts like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions, form the bedrock of this chemical philosophy.[4]

This guide provides an in-depth performance evaluation of this compound, a functionalized terminal alkyne, within the context of these key click chemistry protocols. We will dissect its structural features, predict its reactivity based on established chemical principles, and benchmark its expected performance against common alternatives. This analysis is supported by detailed experimental protocols and comparative data to empower you to make informed decisions for your research endeavors.

The Central Role of the Alkyne in Click Chemistry

The structure of the alkyne is a critical determinant of reaction kinetics and efficiency in azide-alkyne cycloadditions.[5] In CuAAC, the reaction proceeds via the formation of a copper(I)-acetylide intermediate.[6] The rate of this step, and thus the overall reaction, is influenced by the acidity of the terminal alkyne proton and the steric accessibility of the triple bond. Electron-withdrawing groups adjacent to the alkyne can increase its reactivity, though sometimes at the cost of stability or increased propensity for side reactions like Michael addition.[7]

In contrast, SPAAC reactions do not use terminal alkynes. Instead, they rely on the high ring strain of a cyclooctyne to lower the activation energy for the reaction with an azide, obviating the need for a cytotoxic copper catalyst.[8][] The iEDDA reaction operates on a different principle entirely, involving a cycloaddition between an electron-deficient diene (e.g., a tetrazine) and an electron-rich dienophile (typically a strained alkene).[10][11]

Therefore, this compound, as a terminal alkyne, is a suitable substrate for CuAAC but is structurally incompatible with SPAAC and iEDDA protocols. This guide will focus on its performance within CuAAC and use SPAAC and iEDDA as points of comparison for the broader context of bioorthogonal chemistry.

Structural Analysis of this compound

This compound possesses a simple, unhindered terminal alkyne, which is generally favorable for CuAAC reactions.[7] Its key features are a ketone and a primary hydroxyl group. These functionalities may impart increased aqueous solubility compared to more hydrophobic alkynes, a potential advantage in bioconjugation protocols. However, the ketone group is a mild electron-withdrawing group, which could confer a modest increase in reactivity compared to a simple alkyl alkyne.

To provide a robust benchmark, we will compare the expected performance of this compound against two common alternatives in the CuAAC reaction:

  • Propargyl Alcohol: A simple, inexpensive, and widely used terminal alkyne, representing a baseline for reactivity.

  • Methyl Propiolate: An alkyne activated by a strongly electron-withdrawing ester group, known for its high reactivity.[5]

AlkyneStructureKey Structural FeaturesExpected CuAAC Reactivity Profile
This compound C#CCCC(=O)CCOTerminal alkyne, ketone (mildly activating), hydroxyl group (improves solubility).[12][13]Moderate. Expected to be more reactive than simple alkyl alkynes due to the mild electron-withdrawing effect of the ketone. Good aqueous solubility is an advantage for bioconjugation.
Propargyl Alcohol C#CCH₂OHSimple, unhindered terminal alkyne.Baseline. Represents an excellent combination of good reactivity, low cost, and ease of installation.[7]
Methyl Propiolate C#CCOOCH₃Terminal alkyne activated by a conjugated ester (strong electron-withdrawing group).High. Exhibits significantly faster reaction kinetics but has an increased propensity for side reactions, such as Michael addition with biological nucleophiles.[5][7]

Performance Benchmark: CuAAC vs. SPAAC vs. iEDDA

The choice of a click chemistry protocol is often a trade-off between reaction speed and biocompatibility. CuAAC is fast and versatile, but the requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.[14] SPAAC and iEDDA are metal-free and thus highly biocompatible, making them ideal for live-cell labeling and in vivo studies.[15][16]

ProtocolReaction PartnersTypical Rate Constant (M⁻¹s⁻¹)Catalyst Required?Key AdvantagesKey Limitations
CuAAC Terminal Alkyne + Azide10¹ - 10³[17]Yes (Copper I)Fast kinetics, high yield, simple reagents, vast literature.[2][18]Copper cytotoxicity can limit in vivo applications.[14]
SPAAC Strained Cyclooctyne + Azide10⁻³ - 10¹[17]NoExcellent biocompatibility (copper-free), bioorthogonal.[8][19]Slower kinetics than CuAAC, bulky cyclooctyne reagents can be sterically demanding.[2]
iEDDA Tetrazine + Strained Alkene (e.g., TCO)Up to 10⁶[20]NoExtremely fast kinetics, copper-free, bioorthogonal.[21][22]Tetrazine reagents can sometimes have limited stability; dienophiles can be hydrophobic.

Visualizing the Mechanisms

To understand the fundamental differences between these protocols, it is essential to visualize their reaction mechanisms.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Alkyne R₁-C≡CH (e.g., this compound) Cu_Acetylide R₁-C≡C-Cu(I) Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Metallacycle Six-membered Cu-containing intermediate Cu_Acetylide->Metallacycle + Azide Azide R₂-N₃ Triazole_Cu Triazolyl-copper intermediate Metallacycle->Triazole_Cu Product 1,4-Triazole Product Triazole_Cu->Product + H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6]

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., DBCO) + R-N₃ (Azide) Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Release of Ring Strain Product Stable Triazole Product Transition_State->Product

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8]

iEDDA_Mechanism Reactants Tetrazine + Strained Alkene (e.g., TCO) Cycloadduct [4+2] Cycloadduct Reactants->Cycloadduct Diels-Alder Reaction Product Stable Dihydropyridazine + N₂ (gas) Cycloadduct->Product Retro-Diels-Alder (N₂ Elimination)

Caption: The rapid cycloaddition-elimination mechanism of the iEDDA reaction.[10]

Experimental Protocols

Trustworthy benchmarking requires robust and reproducible experimental design. Below is a detailed protocol for determining the second-order rate constant of a CuAAC reaction, which can be adapted to compare this compound with other alkynes.

Protocol: Kinetic Analysis of a CuAAC Reaction

This protocol outlines a general method for monitoring reaction progress via Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction kinetics.

1. Reagent Preparation:

  • Alkyne Stock Solution: Prepare a 10 mM solution of the alkyne (e.g., this compound, Propargyl Alcohol) in a 1:1 mixture of t-butanol and water.

  • Azide Stock Solution: Prepare a 10 mM solution of a model azide (e.g., benzyl azide) in the same solvent system.

  • Catalyst Premix: Prepare a fresh solution containing:

    • 100 mM Sodium Ascorbate in water.[23]

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.[23]

    • 100 mM THPTA (a water-soluble Cu(I)-stabilizing ligand) in water.[23]

Causality: The use of sodium ascorbate is critical to reduce the Cu(II) precatalyst to the active Cu(I) species in situ.[24] The THPTA ligand is essential in aqueous media to stabilize Cu(I) against disproportionation and oxidation, ensuring a consistent concentration of the active catalyst throughout the reaction.[23]

2. Reaction Setup:

  • In a reaction vial, combine the alkyne solution (1.0 eq) and the azide solution (1.0 eq). The final concentration of each should be in the low millimolar range (e.g., 1-5 mM) to ensure the reaction can be monitored over a reasonable timeframe.

  • Initiate the reaction by adding the catalyst premix. A typical final concentration is 0.1 eq of CuSO₄/THPTA and 0.5 eq of sodium ascorbate relative to the limiting reagent.

  • Start a timer immediately upon catalyst addition.

3. Time-Course Monitoring:

  • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it into a larger volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile) containing a quenching agent like EDTA to chelate the copper and stop the reaction.

4. Analysis:

  • Analyze the quenched samples by LC-MS. Monitor the disappearance of the alkyne or azide peak area and the appearance of the triazole product peak area over time.

  • Plot the concentration of the product versus time.

  • Calculate the second-order rate constant (k) by fitting the data to the appropriate rate law equation.

Experimental_Workflow A Reagent Stock Preparation (Alkyne, Azide, Catalyst) B Reaction Initiation (Mix reagents, add catalyst) A->B C Time-Course Sampling (Withdraw & quench aliquots) B->C D LC-MS Analysis (Quantify reactants/product) C->D E Data Processing (Plot concentration vs. time) D->E F Kinetic Modeling (Calculate rate constant k) E->F

Caption: A generalized workflow for the kinetic analysis of a click reaction.[17]

Conclusion and Recommendations

This compound is a promising, functionalized building block for applications utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Its structural features suggest a moderate reactivity profile, likely superior to simple alkyl alkynes, with the added benefit of enhanced aqueous solubility due to its hydroxyl and ketone moieties. This makes it a potentially valuable reagent for bioconjugation in aqueous buffers.

However, it is crucial for researchers to recognize its limitations. As a terminal alkyne, it is not a suitable substrate for SPAAC reactions , which require strained cyclooctynes. Similarly, it is not a dienophile for the iEDDA reaction.

Recommendations:

  • For general-purpose, robust conjugations in aqueous media: this compound is a solid choice, offering a good balance of reactivity and solubility.

  • For applications requiring maximum reaction speed (and where potential side reactions are manageable): An activated alkyne like a propiolamide may be preferable.[7]

  • For applications in living cells or in vivo: The cytotoxicity of copper makes CuAAC a less ideal choice. Researchers should strongly consider catalyst-free methods like SPAAC or iEDDA , which are designed for biocompatibility.[25][14]

By understanding the distinct advantages and mechanistic underpinnings of each click chemistry protocol, and by carefully selecting reagents based on their structural properties and the demands of the experimental system, researchers can harness the full power of this remarkable chemical toolkit.

References

A Senior Application Scientist's Guide to the Structural Analysis of 1-Hydroxyhept-6-yn-3-one Adducts on Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the covalent modification of proteins by reactive small molecules is paramount for elucidating mechanisms of drug action, toxicity, and for the development of novel therapeutics. 1-Hydroxyhept-6-yn-3-one is a molecule of interest due to its dual reactivity: a ketone susceptible to nucleophilic attack and a terminal alkyne ready for bioorthogonal chemistry. This guide provides an in-depth comparison of the primary analytical techniques for the structural characterization of its protein adducts, offering insights into the causality behind experimental choices and presenting self-validating protocols.

Introduction to this compound and Protein Adduction

This compound possesses two key reactive sites: the ketone at position 3 and the terminal alkyne. The ketone can react with nucleophilic amino acid residues such as lysine and cysteine, while the alkyne allows for "click" chemistry reactions, a powerful tool for tagging and identifying modified proteins.[1][2] The formation of protein adducts can alter protein structure and function, leading to various biological consequences.[3] A thorough structural analysis of these adducts is therefore critical.

This guide will compare three orthogonal and complementary approaches for the structural analysis of this compound protein adducts:

  • Mass Spectrometry (MS): For the identification of adducts and localization of modification sites.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed atomic-level structural and dynamic characterization.[6][7]

  • Computational Modeling: For predicting binding sites and understanding interaction mechanisms.[8]

Mass Spectrometry-Based Approaches: The Workhorse of Adduct Identification

Mass spectrometry is the cornerstone for identifying protein adducts due to its high sensitivity and ability to pinpoint the exact site of modification.[4][9]

Experimental Workflow: A Bottom-Up Proteomics Strategy

The most common approach is a "bottom-up" proteomics workflow.[4][10] This involves the enzymatic digestion of the adducted protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Protein Adduction & Digestion cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein Adducted_Protein Adducted_Protein Protein->Adducted_Protein + This compound Tryptic_Peptides Tryptic_Peptides Adducted_Protein->Tryptic_Peptides Trypsin Digestion LC_Separation LC_Separation Tryptic_Peptides->LC_Separation LC MS1_Scan MS1_Scan LC_Separation->MS1_Scan MS Precursor_Selection Precursor_Selection MS1_Scan->Precursor_Selection MS2_Fragmentation MS2_Fragmentation Precursor_Selection->MS2_Fragmentation CID/HCD MS2_Scan MS2_Scan MS2_Fragmentation->MS2_Scan Database_Search Database_Search MS2_Scan->Database_Search e.g., Magnum [6] Adduct_Identification Adduct_Identification Database_Search->Adduct_Identification Mass Shift Detection Site_Localization Site_Localization Adduct_Identification->Site_Localization Fragment Ion Analysis

Caption: Bottom-up proteomics workflow for identifying this compound adducts.

Data Interpretation and Key Considerations

The identification of adducted peptides relies on detecting a specific mass shift corresponding to the addition of this compound (126.15 Da). Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, and the resulting fragment ions are analyzed to pinpoint the exact amino acid residue that has been modified.[5]

ParameterDescriptionExpected Value for this compound
Precursor Mass Shift The mass difference between the modified and unmodified peptide.+126.068 Da (C7H10O2)
Modification Site The specific amino acid residue adducted by the molecule.Cysteine, Lysine, Histidine (most likely)
Reporter Ions Specific fragment ions in the MS/MS spectrum that are indicative of the modification.Dependent on fragmentation method and modified residue.

Causality in Experimental Choices:

  • Choice of Enzyme: Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

  • Fragmentation Method: Collision-Induced Dissociation (CID) and Higher-energy C-dissociation (HCD) are standard fragmentation techniques. The choice can influence the fragmentation pattern and the ability to localize the modification.

Leveraging the Alkyne Moiety with Click Chemistry

A significant advantage of this compound is its terminal alkyne, which can be exploited using click chemistry.[1][2][11] This allows for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the modified protein.

cluster_0 Click Chemistry Labeling cluster_1 Enrichment & Analysis Adducted_Protein Protein-Alkyne Adduct Labeled_Protein Labeled_Protein Adducted_Protein->Labeled_Protein CuAAC or SPAAC [10] Reporter_Azide Reporter-N3 (e.g., Biotin-Azide) Reporter_Azide->Labeled_Protein Enriched_Peptides Enriched_Peptides Labeled_Protein->Enriched_Peptides Affinity Purification (Streptavidin beads) LC_MS_MS LC_MS_MS Enriched_Peptides->LC_MS_MS LC-MS/MS

Caption: Click chemistry workflow for enrichment of this compound adducted proteins.

This enrichment step significantly enhances the detection of low-abundance adducted peptides, which might otherwise be missed in a standard proteomics experiment.

NMR Spectroscopy: Unveiling the 3D Structure and Dynamics

While MS excels at identifying if and where a modification has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-resolution information about the structure and dynamics of the modified protein.[7][12]

Experimental Protocols for NMR Analysis

NMR studies typically require isotopically labeled proteins (¹⁵N and/or ¹³C) to resolve the complex spectra of these large biomolecules. The general workflow is as follows:

  • Protein Expression and Purification: Express and purify the target protein with ¹⁵N and/or ¹³C labels.

  • Adduct Formation: Incubate the labeled protein with this compound.

  • NMR Data Acquisition: Acquire a series of NMR experiments, most commonly a ¹H-¹⁵N HSQC spectrum.[13]

  • Data Analysis: Compare the spectra of the unmodified and modified protein to identify chemical shift perturbations.

Interpreting NMR Data

The ¹H-¹⁵N HSQC spectrum provides a unique peak for each backbone amide proton-nitrogen pair. Upon adduct formation, changes in the chemical environment of amino acid residues at or near the modification site will cause their corresponding peaks in the HSQC spectrum to shift. This is known as a chemical shift perturbation (CSP).

TechniqueInformation GainedRelevance to this compound Adducts
¹H-¹⁵N HSQC Identifies residues in a changed chemical environment.Pinpoints the location of the adduct and conformational changes.[13]
NOESY Provides through-space distance constraints between protons.Can be used to determine the 3D structure of the adducted protein.[13]
Relaxation Experiments Measures protein dynamics on various timescales.Reveals changes in protein flexibility upon adduct formation.

Self-Validating System: The magnitude of the CSPs can be mapped onto the protein's 3D structure (if known) to visualize the binding interface and any allosteric changes.

Computational Modeling: Predicting and Rationalizing Interactions

Computational modeling provides a powerful in silico approach to predict potential binding sites and to rationalize the experimental data obtained from MS and NMR.[8]

Methodologies in Computational Analysis
  • Molecular Docking: Predicts the preferred binding orientation of this compound to a protein of known structure.[14] This can help identify potential nucleophilic residues in close proximity to the ketone.

  • Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the protein-adduct complex over time, providing insights into the stability of the adduct and its effect on protein conformation.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Can be used to model the reaction mechanism of adduct formation, providing a deeper understanding of the chemical reactivity.

cluster_0 Prediction cluster_1 Refinement & Dynamics Protein_Structure Protein_Structure Molecular_Docking Molecular_Docking Protein_Structure->Molecular_Docking Known 3D Structure Predicted_Binding_Pose Predicted_Binding_Pose Molecular_Docking->Predicted_Binding_Pose Ligand_Structure This compound Structure Ligand_Structure->Molecular_Docking MD_Simulation MD_Simulation Predicted_Binding_Pose->MD_Simulation Force Field Adduct_Stability Adduct_Stability MD_Simulation->Adduct_Stability Conformational_Changes Conformational_Changes MD_Simulation->Conformational_Changes

Caption: Computational workflow for analyzing protein-ligand interactions.

Synergy with Experimental Data

Computational models are most powerful when used in conjunction with experimental data. For instance, MS-identified modification sites can be used as constraints in docking calculations to generate more accurate models of the adduct. Similarly, NMR-derived CSPs can be used to validate and refine the binding poses predicted by docking.[15]

Comparative Summary and Best Practices

TechniquePrimary InformationThroughputSample RequirementKey AdvantageKey Limitation
Mass Spectrometry Adduct identification and site localization.HighLow (µg)High sensitivity and specificity for site identification.Provides limited 3D structural information.
NMR Spectroscopy Atomic-resolution 3D structure and dynamics.LowHigh (mg), isotopic labeling often required.Detailed structural and dynamic insights in solution.[7]Technically demanding and limited to smaller proteins.
Computational Modeling Prediction of binding sites and interaction mechanisms.HighNone (in silico)Provides a predictive framework and rationalizes experimental data.[8]Accuracy is dependent on the quality of the force fields and algorithms.

Recommendations for a Comprehensive Analysis:

  • Start with Mass Spectrometry: Use a bottom-up proteomics approach, ideally coupled with click chemistry-based enrichment, to definitively identify the formation of adducts and pinpoint the modification sites.

  • Validate with NMR: For key target proteins, use NMR spectroscopy to confirm the binding site and to characterize the structural and dynamic consequences of adduction.

  • Rationalize with Computation: Employ molecular modeling to build a detailed atomic-level model of the protein-adduct complex, providing a framework for understanding the functional implications of the modification.

By integrating these three powerful techniques, researchers can achieve a comprehensive and robust structural characterization of this compound adducts on proteins, paving the way for a deeper understanding of their biological significance.

References

Navigating the Research Frontier: The Uncharted Territory of 1-Hydroxyhept-6-yn-3-one in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Guide to a Novel Chemical Entity

In the dynamic landscape of chemical biology and drug discovery, the exploration of novel molecular entities is paramount to unlocking new therapeutic avenues and refining our understanding of biological processes. One such molecule that has emerged is 1-Hydroxyhept-6-yn-3-one, a compound characterized by its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne. These features, in theory, make it an intriguing candidate for various biochemical assays, particularly those leveraging bioorthogonal chemistry. However, a comprehensive survey of peer-reviewed literature reveals a significant gap: the absence of published studies validating the specific use of this compound in any defined assay.

This guide, therefore, deviates from a traditional comparison of established methodologies. Instead, it serves to provide a forward-looking perspective for researchers considering the adoption of this compound. We will delve into the theoretical applications of this compound based on the known reactivity of its functional groups, propose potential assay designs where it could be benchmarked against existing alternatives, and outline the rigorous validation that would be required to establish it as a reliable tool for the scientific community.

The Molecular Logic: Potential Applications of this compound

The promise of this compound lies in the strategic placement of its functional moieties. The terminal alkyne is a well-established handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity in complex biological environments. The hydroxyl group, conversely, can serve as a point of attachment for other molecules or as a reactive center in enzymatic assays.

Potential Assay Architectures:

  • Enzyme Activity Probes: The hydroxyl group could act as a substrate for various enzymes, such as kinases or dehydrogenases. Subsequent attachment of a reporter molecule via the alkyne handle would allow for the quantification of enzymatic activity.

  • Target Identification and Validation: If this compound is found to interact with a specific protein target, the alkyne group can be used to "click" on a fluorescent dye or an affinity tag (like biotin) for visualization or pull-down experiments, respectively.

  • Building Block in Combinatorial Chemistry: The compound can be utilized as a foundational scaffold in the synthesis of compound libraries for screening purposes.

The Path Forward: A Proposed Workflow for Validation

For any researcher venturing into the use of this compound, a systematic validation process is crucial. The following experimental workflow is proposed as a starting point to rigorously assess its utility and performance.

Figure 1: A proposed three-phase workflow for the validation of this compound in a specific assay. This systematic approach ensures robust characterization and reliable performance assessment.

Hypothetical Performance Comparison: A Look at Potential Alternatives

While direct experimental data for this compound is unavailable, we can construct a hypothetical comparison table based on the functionalities it would bring to an assay versus established alternatives. For the purpose of this illustration, let's consider a generic kinase activity assay where the goal is to label a substrate.

FeatureThis compound (Hypothetical)Biotinylated SubstrateFluorescently Labeled Substrate
Detection Method Click Chemistry with Azide-FluorophoreStreptavidin-Conjugate (e.g., HRP, Fluorophore)Direct Fluorescence
Potential Advantages Small size may reduce steric hindrance; Bioorthogonal reaction offers high specificity.High affinity of biotin-streptavidin interaction.Direct detection, no secondary steps.
Potential Disadvantages Requires a two-step detection process (click reaction).Large biotin tag can interfere with enzyme binding; Endogenous biotin can cause background.Bulky fluorophore may alter substrate recognition; Potential for photobleaching.
Assay Throughput Potentially high, amenable to automation.High, well-established protocols.High, simple workflow.

Experimental Protocols: Foundational Steps for Investigation

Protocol 1: Assessment of Purity and Stability

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column) to assess the purity of the compound. A gradient elution with water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

  • Stability Assessment: Prepare solutions of the compound in relevant assay buffers and store them at different temperatures (e.g., 4°C, 25°C, 37°C). Analyze the samples by HPLC at various time points (e.g., 0, 24, 48 hours) to assess degradation.

Protocol 2: General Procedure for a "Click" Reaction in a Biological Context

  • Perform the primary biological reaction: Incubate the biological sample (e.g., cell lysate, purified enzyme) with this compound under conditions that allow for its interaction with the target.

  • Remove excess probe: If necessary, use a suitable method (e.g., size-exclusion chromatography, precipitation) to remove unincorporated this compound.

  • Prepare the click reaction cocktail: A typical cocktail includes an azide-functionalized reporter molecule (e.g., azide-fluorophore), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Initiate the click reaction: Add the cocktail to the biological sample and incubate at room temperature for 1-2 hours.

  • Analysis: Analyze the sample using the appropriate detection method for the chosen reporter molecule (e.g., fluorescence microscopy, gel electrophoresis followed by in-gel fluorescence scanning, mass spectrometry).

Concluding Remarks

While the current body of scientific literature does not provide validation for the use of this compound in specific assays, its chemical structure presents a compelling case for its potential as a versatile tool in chemical biology. The path to establishing its utility requires rigorous and systematic investigation, following established principles of assay validation. This guide has outlined a strategic framework for researchers to undertake this endeavor. Should such validation studies be published, they will undoubtedly be a valuable contribution to the field, potentially offering a new and effective alternative to existing methodologies. Until then, this compound remains a molecule of untapped potential, awaiting exploration by the scientific community.

Safety Operating Guide

A Guide for Laboratory Professionals: Proper Disposal of 1-Hydroxyhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of 1-Hydroxyhept-6-yn-3-one is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for mitigating risks and ensuring compliance with regulatory standards.

Core Directive: Hazard Assessment & Risk Mitigation

Understanding the chemical nature of this compound is fundamental to its safe disposal. Its hazards are derived from its distinct functional groups: a terminal alkyne, a ketone, and a primary alcohol.

  • Primary Hazard: Terminal Alkyne Reactivity: The most significant and immediate danger arises from the terminal alkyne. The acidic proton on the sp-hybridized carbon can react with certain heavy metal ions, particularly those of copper(I), silver, and mercury(II), to form highly unstable and potentially explosive metal acetylides.[1] This reactivity dictates the most crucial aspect of its disposal: strict segregation from heavy metal waste streams.

  • Secondary Hazards: Irritant and Harmful: The compound is classified with several hazard statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • General Organic Hazards: As a liquid organic compound, it should be considered flammable, and its vapors may be harmful.[3]

Compound Identification & Properties
PropertyValueSource
CAS Number 1450754-40-1[4][5][6]
Molecular Formula C₇H₁₀O₂[2][4][6]
Molecular Weight 126.15 g/mol [2][4][6]
Appearance Colorless Liquid[7]
Storage Store at 2-8°C or Refrigerator[5][8]

Immediate Safety Protocols (Pre-Disposal)

Before beginning any disposal-related activities, ensure the following control measures are in place. These protocols are mandated by standards such as the OSHA Laboratory Standard (29 CFR § 1910.1450).[9][10]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Nitrile gloves.

    • Body Protection: A standard laboratory coat.

  • Engineering Controls: All handling and preparation for disposal of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[11]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must follow a systematic process in accordance with EPA and local regulations for hazardous waste.[12][13]

Step 1: Waste Characterization

All waste streams containing this compound must be classified as Hazardous Chemical Waste .[14] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[15][16][17]

Step 2: Segregation

This is the most critical step to prevent hazardous reactions.

  • Primary Segregation: Keep this compound waste separate from all waste streams containing heavy metal salts (e.g., copper, silver, mercury, lead).

  • General Segregation: Do not mix this waste with incompatible chemicals such as strong oxidizing or reducing agents.[14] Collect it in a designated container for non-halogenated organic waste.

Step 3: Containerization

Proper containment is essential to prevent leaks and ensure safe transport.[18]

  • Use a designated, leak-proof hazardous waste container made of compatible material (e.g., borosilicate glass or polyethylene).

  • Ensure the container has a secure, sealable lid.

  • Do not fill containers beyond 75-80% capacity to allow for vapor expansion.

Step 4: Labeling

Accurate labeling prevents accidental mixing and ensures proper handling by waste management personnel. The label must be securely affixed to the container and include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the primary hazards: "Irritant, Harmful, Risk of Explosive Acetylide Formation with Heavy Metals "

  • The approximate concentration and volume of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound start Start: Identify Waste Stream characterize Characterize as Hazardous Waste start->characterize waste_type Determine Waste Type liquid_waste Liquid Waste (Pure compound, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, wipes, pipette tips) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, contaminated glass) waste_type->sharps_waste Sharps container_liquid Use Labeled, Sealed Liquid Waste Container liquid_waste->container_liquid container_solid Use Labeled, Lined Solid Waste Container solid_waste->container_solid container_sharps Use Labeled, Puncture-Proof Sharps Container sharps_waste->container_sharps segregate CRITICAL STEP: Segregate from Heavy Metals & Incompatibles characterize->segregate segregate->waste_type store Store in Designated Satellite Accumulation Area container_liquid->store container_solid->store container_sharps->store pickup Arrange Pickup by EHS or Licensed Waste Contractor store->pickup end_node End: Proper Disposal pickup->end_node

Caption: Decision workflow for safe disposal of this compound waste.

Waste Stream Management Protocols

Protocol A: Pure Compound and Contaminated Solutions
  • Carefully transfer the liquid waste into a designated hazardous waste container for non-halogenated organic solvents.

  • Ensure the container is properly labeled as described in Step 4.

  • Securely seal the container and store it in a designated satellite accumulation area away from heat and ignition sources.

Protocol B: Contaminated Solid Waste (Non-Sharps)
  • This stream includes items like gloves, absorbent paper, and pipette tips.

  • Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1]

  • The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[1]

  • Seal the container when full and store it for disposal.

Protocol C: Contaminated Sharps
  • This includes needles, syringes, or broken glassware contaminated with the compound.

  • Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[18]

  • The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further hazards.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Contain & Absorb: For liquid spills, use an inert, liquid-binding absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1][14] Use non-sparking tools for cleanup.

  • Collect & Dispose: Carefully collect all contaminated absorbent materials and place them into a labeled hazardous waste container for proper disposal as solid waste.[1][14]

  • Decontaminate: Clean the spill surface area thoroughly with a suitable solvent (e.g., alcohol), followed by a soap and water wash.[14] All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Logistics

All hazardous waste must be managed from "cradle to grave," meaning the generator is responsible for it until its final, safe disposal.[19]

  • Storage: Store sealed and labeled waste containers in a designated, secure area, adhering to institutional and federal time limits for waste accumulation.[20]

  • Transport & Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[14][16] These entities are equipped to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations.[15]

References

Mastering the Handling of 1-Hydroxyhept-6-yn-3-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with 1-Hydroxyhept-6-yn-3-one. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation (H315).

  • Serious Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

  • Harmful if Swallowed: (H302).

Beyond these immediate hazards, the presence of the terminal alkyne group introduces a significant, less obvious risk. Acetylenic compounds can be energetically unstable and may pose a risk of rapid, exothermic decomposition or, in some cases, explosion, particularly if subjected to heat, mechanical shock, or certain chemical incompatibilities.[1] Therefore, handling this compound requires a heightened level of precaution.

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required and recommended PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Primary: Butyl rubber gloves. Secondary (optional): Inner nitrile gloves.The ketone functional group in this compound necessitates gloves with high resistance to this chemical class. Butyl rubber gloves offer excellent protection against ketones. Nitrile gloves, conversely, provide poor resistance and should not be used as the primary barrier.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles.Protects against splashes and potential projectiles in the event of a rapid reaction.
Body Protection Flame-resistant lab coat.Provides a barrier against splashes and, crucially, offers protection in the event of a fire.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are insufficient.The compound may cause respiratory irritation, and its volatility is not well-characterized. A fume hood is essential to minimize inhalation exposure.
Hand Protection: The Critical Choice

The selection of appropriate gloves is paramount. The ketone moiety in this compound dictates the choice of glove material.

  • Recommended: Butyl rubber gloves are the primary recommendation for handling this compound. They provide excellent resistance to a wide range of ketones.

  • Not Recommended: Standard nitrile gloves offer poor protection against many ketones, with breakthrough times potentially being less than a minute. They should not be used for direct handling of this compound.

For extended operations, double-gloving with an inner nitrile glove and an outer butyl rubber glove can provide an additional layer of safety and facilitate easier glove changes if the outer glove becomes contaminated.

Eye and Face Protection: A Non-Negotiable Standard

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These must be worn at all times when handling the compound. They provide a seal around the eyes, protecting from splashes from all angles.

  • Face Shield: A face shield, worn in conjunction with goggles, offers a broader area of protection for the entire face from splashes and potential unexpected vigorous reactions.

Body and Respiratory Protection: Completing the Barrier

A flame-resistant lab coat is essential to protect against skin contact and in the event of a fire. All work with this compound must be conducted in a properly functioning and certified chemical fume hood to control vapor inhalation.

Operational Plan: From Benchtop to Disposal

Safe handling of this compound extends beyond PPE. The following operational procedures must be strictly followed.

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE VerifyHood Verify Fume Hood Functionality Prep->VerifyHood Ensure Safety Handle Handle Compound in Fume Hood VerifyHood->Handle Proceed to Handling Minimize Minimize Quantities and Avoid Heat/Shock Handle->Minimize Maintain Control Decontaminate Decontaminate Glassware and Surfaces Minimize->Decontaminate After Use Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Segregate Waste Doff Doff PPE Correctly Dispose->Doff Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid heating the compound unless absolutely necessary and with appropriate shielding and temperature control.

    • Be mindful of mechanical shock; avoid dropping or impacting containers of the material.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Dispose of all contaminated materials, including gloves and absorbent pads, in a clearly labeled hazardous waste container.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any amount down the drain.

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

DisposalPlan cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal Collect Collect All Contaminated Materials Segregate Segregate from Incompatible Waste Collect->Segregate Container Use Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store Securely for Pickup Container->Store Dispose Dispose via Licensed Professional Service Store->Dispose

References

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